1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(1-methylpyrrolidin-3-yl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-2-10(8-12)9-13-6-3-11-4-7-13/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDRSJCDAHMHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250834 | |
| Record name | 1-[(1-Methyl-3-pyrrolidinyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933687-95-7 | |
| Record name | 1-[(1-Methyl-3-pyrrolidinyl)methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933687-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Methyl-3-pyrrolidinyl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601250834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Therapeutic Potential of Methylpyrrolidin-Piperazine Scaffolds: A Technical Guide for Drug Discovery
Foreword: The Quest for Novel Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. These core structures offer a foundation upon which to build molecules with desirable pharmacokinetic and pharmacodynamic properties. The methylpyrrolidin-piperazine scaffold, a hybrid of two well-established pharmacophores, has emerged as a promising framework for the design of new drugs targeting a range of diseases, from cancer to neurodegenerative disorders. This guide provides an in-depth technical exploration of this scaffold, offering insights into its synthesis, mechanism of action, and therapeutic potential, with the aim of empowering researchers in their drug discovery endeavors.
The Architectural Advantage: Deconstructing the Methylpyrrolidin-Piperazine Scaffold
The methylpyrrolidin-piperazine scaffold combines the structural features of two key heterocyclic rings: pyrrolidine and piperazine. This unique combination bestows upon it a set of physicochemical properties that are highly advantageous for drug design.
-
Pyrrolidine: A Foundation of Chirality and Three-Dimensionality. The five-membered pyrrolidine ring is a common motif in a vast number of biologically active compounds.[1] Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] The presence of stereogenic centers in the pyrrolidine ring provides opportunities for fine-tuning molecular shape and biological activity.[1]
-
Piperazine: The Versatile Modulator of Physicochemical Properties. The six-membered piperazine ring, with its two nitrogen atoms, is another privileged scaffold in medicinal chemistry.[2] Its basic nature allows for the formation of salts, which can enhance aqueous solubility and improve oral bioavailability.[3][4] The nitrogen atoms also serve as convenient handles for chemical modification, enabling the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]
The fusion of these two scaffolds in the methylpyrrolidin-piperazine core creates a molecule with a unique blend of structural rigidity and conformational flexibility, along with tunable basicity and polarity. This makes it an attractive starting point for the development of drugs targeting a wide array of biological targets.
Synthetic Strategies: Assembling the Methylpyrrolidin-Piperazine Core
The synthesis of methylpyrrolidin-piperazine derivatives can be approached through several strategic disconnections. A common and efficient method involves the coupling of a protected (R)-pyrrolidin-2-yl)methanol derivative with a suitable piperazine.
General Synthetic Workflow:
Caption: General synthetic workflow for methylpyrrolidin-piperazine derivatives.
Step-by-Step Experimental Protocol: Synthesis of a Representative Methylpyrrolidin-Piperazine Derivative
This protocol outlines a general procedure for the synthesis of a methylpyrrolidin-piperazine derivative, which can be adapted and optimized for specific target molecules.
Step 1: Activation of the Hydroxyl Group of (R)-Boc-prolinol
-
Dissolve (R)-Boc-prolinol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Nucleophilic Substitution with a Substituted Piperazine
-
Dissolve the tosylated intermediate (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the desired substituted piperazine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Boc-protected methylpyrrolidin-piperazine derivative.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a small amount of methanol and precipitate the product by adding diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether to yield the final methylpyrrolidin-piperazine derivative as a TFA salt.
Therapeutic Potential in Oncology: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[5] Several piperazine-containing molecules have been reported to inhibit this pathway, suggesting that the methylpyrrolidin-piperazine scaffold could be a promising framework for the design of novel PI3K/Akt/mTOR inhibitors.[5][6]
The PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by methylpyrrolidin-piperazine scaffolds.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for the methylpyrrolidin-piperazine scaffold are limited, we can extrapolate from related piperazine-containing kinase inhibitors. The substituents on both the pyrrolidine and piperazine rings are expected to play a crucial role in determining the potency and selectivity of these compounds.
-
Substituents on the Piperazine Nitrogen: Aryl or heteroaryl groups on the N4 position of the piperazine ring are often found in kinase inhibitors and can engage in key interactions within the ATP-binding pocket of the kinase.[7]
-
Substituents on the Pyrrolidine Ring: The stereochemistry and substitution pattern of the pyrrolidine ring can influence the overall conformation of the molecule, which is critical for optimal binding to the target protein.[8]
Molecular docking studies can be a powerful tool to rationalize the SAR and guide the design of more potent inhibitors.[5]
Quantitative Anticancer Activity of Related Methyl Piperazine Derivatives
The following table summarizes the in vitro anticancer activity of a series of methyl piperazine derivatives against various human cancer cell lines. It is important to note that these compounds do not contain the complete methylpyrrolidin-piperazine scaffold but provide valuable insights into the potential of the piperazine moiety in cancer therapy.
| Compound ID | Cancer Cell Line | IC₅₀ (µM)[1] |
| A-1 | A-549 (Lung) | 25.32 |
| HCT-116 (Colon) | 18.76 | |
| MIAPaCa-2 (Pancreas) | >50 | |
| A-2 | A-549 (Lung) | 19.87 |
| HCT-116 (Colon) | 12.45 | |
| MIAPaCa-2 (Pancreas) | 45.67 | |
| A-3 | A-549 (Lung) | 15.67 |
| HCT-116 (Colon) | 9.87 | |
| MIAPaCa-2 (Pancreas) | 38.98 | |
| Gefitinib | A-549 (Lung) | 16.56 |
| (Reference) | HCT-116 (Colon) | 10.51 |
| MIAPaCa-2 (Pancreas) | 49.50 |
Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant unmet medical need. The piperazine scaffold has been explored for the development of neuroprotective agents.[6][9] The methylpyrrolidin-piperazine scaffold, with its potential to cross the blood-brain barrier and interact with various CNS targets, holds promise in this therapeutic area.
Workflow for Evaluating Neuroprotective Effects
The evaluation of a novel compound for its neuroprotective potential involves a multi-step process, starting with in vitro assays and progressing to in vivo models.
Caption: A general workflow for the evaluation of neuroprotective compounds.
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[2][10]
Materials:
-
96-well microtiter plates
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Future Perspectives and Conclusion
The methylpyrrolidin-piperazine scaffold represents a promising starting point for the development of novel therapeutics in oncology and neurodegenerative diseases. Its unique structural and physicochemical properties offer a solid foundation for the design of potent and selective drug candidates. While further research is needed to fully elucidate the structure-activity relationships and mechanisms of action of compounds based on this scaffold, the preliminary evidence from related structures is highly encouraging.
Future work should focus on the synthesis and biological evaluation of a diverse library of methylpyrrolidin-piperazine derivatives to build a comprehensive understanding of their therapeutic potential. Mechanistic studies will be crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. With a systematic and multidisciplinary approach, the methylpyrrolidin-piperazine scaffold has the potential to yield a new generation of innovative medicines to address significant unmet medical needs.
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The 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine Scaffold: A Technical Guide to Synthesis and GPCR Ligand Design
Topic: Literature review on 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine derivatives Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine moiety represents a "privileged scaffold" in medicinal chemistry, predominantly utilized in the design of G-Protein Coupled Receptor (GPCR) ligands.[1][2] It serves as a critical pharmacophore in the development of non-imidazole Histamine H3 receptor antagonists , offering a metabolically stable alternative to the earlier imidazole-based ligands which suffered from cytochrome P450 inhibition.[1]
This guide analyzes the structural utility of this diamine scaffold, detailing its synthetic accessibility via reductive amination, its role in establishing ionic interactions within receptor binding pockets, and its application in multi-target drug design (e.g., dual H3/Sigma-1 ligands).
Chemical Architecture & Pharmacophore Analysis[2]
Structural Deconstruction
The scaffold consists of three distinct functional domains:
-
The Basic Headgroup (Pyrrolidine): A 1-methylpyrrolidine ring containing a tertiary amine (pKa ~9.5).[1] This nitrogen serves as a proton acceptor at physiological pH, mimicking the ethylamine tail of histamine.[1]
-
The Methylene Bridge: A single carbon spacer that provides rotational freedom while maintaining a specific distance between the basic center and the linker.[1]
-
The Linker/Connector (Piperazine): A semi-rigid, diamine core that extends the molecule into the hydrophobic region of the receptor and allows for attachment to diverse aromatic tails (e.g., benzofuran, quinazoline).
Mechanism of Binding
In the context of Class A GPCRs (specifically H3 receptors), the protonated nitrogen of the pyrrolidine ring forms a salt bridge with a conserved aspartic acid residue (Asp3.[1]32) in Transmembrane Domain 3 (TM3).[1] The piperazine ring often engages in van der Waals interactions or hydrogen bonding with residues in TM5 or TM6.[1]
Figure 1: Pharmacophore connectivity and receptor interaction logic.[1][2]
Synthetic Methodologies
The construction of the 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine scaffold is most efficiently achieved through reductive amination .[1][2] This pathway avoids the use of unstable halides and offers high yields with retention of stereochemistry if chiral starting materials are used.[1]
Primary Route: Reductive Amination
This protocol couples 1-methylpyrrolidine-3-carbaldehyde with a N-monoprotected piperazine (or a substituted piperazine derivative).[1][2]
Reagents:
-
Amine: 1-Boc-piperazine or Aryl-piperazine derivative.[1][2]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.[1]
-
Solvent: Dichloroethane (DCE) or Methanol (MeOH).[1]
Figure 2: Synthesis via Reductive Amination.[1][2]
Alternative Route: Nucleophilic Substitution
An alternative involves the displacement of a mesylate or halide.
-
Convert (1-methylpyrrolidin-3-yl)methanol to the mesylate (MsCl, Et3N).[1][2]
-
React with piperazine in acetonitrile with K2CO3. Note: This method is less preferred due to the potential for racemization and competing elimination reactions.[1]
Experimental Protocols
The following protocols are standardized for research applications, focusing on the synthesis of the scaffold and its validation in a binding assay.
Protocol: Synthesis of 1-[(1-Methylpyrrolidin-3-yl)methyl]-4-phenylpiperazine
Objective: Synthesize a representative derivative to validate the scaffold.
-
Preparation : Dissolve 1-phenylpiperazine (1.0 equiv) and 1-methylpyrrolidine-3-carbaldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Imine Formation : Stir the mixture at room temperature for 30 minutes under nitrogen.
-
Reduction : Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
-
Reaction : Stir at room temperature for 12–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.[1][2]
-
Workup : Quench with saturated aqueous NaHCO3. Extract with Dichloromethane (DCM) (3x).[1]
-
Purification : Dry organic layers over MgSO4, concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH gradient).
Protocol: Radioligand Binding Assay (Histamine H3)
Objective: Determine the affinity (
| Step | Action | Detail |
| 1 | Membrane Prep | Harvest HEK-293 cells stably expressing human H3 receptors.[1][2] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). |
| 2 | Incubation | Incubate membranes (20 µg protein) with |
| 3 | Non-Specific | Define non-specific binding using 10 µM R- |
| 4 | Equilibrium | Incubate for 60 minutes at 25°C. |
| 5 | Termination | Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).[2] |
| 6 | Analysis | Count radioactivity via liquid scintillation. Calculate |
Pharmacological Profile & Case Studies[1][2]
Histamine H3 Receptor Antagonism
The "pyrrolidinyl-methyl-piperazine" motif is a hallmark of non-imidazole H3 antagonists.[1][2]
-
Structure-Activity Relationship (SAR): The distance between the basic nitrogen of the pyrrolidine and the lipophilic core attached to the piperazine is critical.[1] The methylene bridge (-CH2-) provides an optimal distance of ~3-4 Å, allowing the aromatic tail to occupy the hydrophobic pocket between TM5 and TM6.[1][2]
-
Stereochemistry: The (3R)-configuration of the pyrrolidine ring often yields higher affinity compared to the (3S)-enantiomer, as seen in related analogs like ABT-239 (though ABT-239 uses an ethyl linker, the stereochemical preference for the methylpyrrolidine headgroup is conserved).[1][2]
Sigma-1 Receptor Affinity
Recent studies indicate that piperazine derivatives containing this scaffold often possess significant affinity for Sigma-1 receptors (
-
Mechanism: The basic nitrogen interacts with Asp126 in the
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Therapeutic Implication: Dual H3/
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Comparative Data Table
| Compound Class | Core Scaffold | Linker | Target Affinity (Ki) | Ref |
| H3 Antagonist | Benzofuran | Piperazine-CH2-Pyrrolidine | hH3: < 10 nM | [1] |
| Spermine Oxidase Inhibitor | Pyrazolopyrimidine | Amine-CH2-Pyrrolidine | IC50: ~200 nM | [2] |
| Sigma Ligand | Mixed Heterocycle | Piperazine-CH2-Pyrrolidine | [3] |
Future Directions & Optimization
Researchers working with this scaffold should focus on:
-
Rigidification: Constraining the methylene bridge to reduce entropic penalties upon binding.[1]
-
Selectivity Profiling: Screening against hERG channels, as basic lipophilic amines can carry cardiotoxicity risks.[1]
-
Metabolic Stability: The N-methyl group on the pyrrolidine is a site for demethylation; replacing it with an N-ethyl or cyclobutyl group may enhance half-life.[1][2]
References
-
Piperazine and aminopyrrolidine compounds as histamine H3 receptor antagonists. Source: Google Patents (WO2010133544A1).[1] URL:2]
-
Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[1][3] URL:[Link]2]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Source: ACS Chemical Neuroscience.[1] URL:[Link]2]
-
Pharmacological Properties of ABT-239: Neurophysiological Characterization. Source: Journal of Pharmacology and Experimental Therapeutics.[1] URL:[Link]2]
-
Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives. Source: Il Farmaco (Elsevier).[1] URL:[Link]2]
Sources
Role of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine as a pharmacophore in medicinal chemistry
An In-depth Technical Guide to the 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine Pharmacophore in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, particularly for agents targeting the central nervous system (CNS), the assembly of molecular scaffolds that balance potency, selectivity, and pharmacokinetic properties is paramount. The piperazine heterocycle is a well-established "privileged scaffold" due to its versatile synthetic handles and its presence in numerous approved drugs.[1][2][3] This guide provides a detailed technical analysis of the 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine moiety, dissecting its role as a sophisticated pharmacophore. By combining the rigid, basic framework of 1-methylpyrrolidine with the proven linker capabilities of piperazine, this scaffold offers a unique three-dimensional architecture tailored for high-affinity interactions with key neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) subtypes.[4] This document will explore the pharmacological rationale behind this structural design, delve into structure-activity relationship (SAR) principles, provide detailed synthetic and analytical protocols, and outline future perspectives for its application in developing next-generation CNS therapeutics.
Introduction: Deconstructing a CNS-Focused Pharmacophore
A pharmacophore is an abstract representation of the molecular features essential for a drug's interaction with a specific biological target.[5] The 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine structure is not merely a random collection of atoms but a deliberate fusion of two highly functional heterocyclic systems, each contributing distinct and synergistic properties.
-
The Piperazine Core: This six-membered ring containing two nitrogens at opposite positions is a cornerstone of CNS drug design.[1] Its primary roles are to:
-
Act as a conformationally constrained linker between two other pharmacophoric elements (e.g., an aromatic head and a terminal functional group).
-
Provide a basic nitrogen atom (pKa ~9.8), which is typically protonated at physiological pH. This positive charge is crucial for forming ionic bonds with key acidic amino acid residues (e.g., Aspartic acid) in the binding pockets of G-protein coupled receptors (GPCRs).
-
Enhance aqueous solubility, a favorable pharmacokinetic property.
-
-
The (1-Methylpyrrolidin-3-yl)methyl Moiety: This component serves as a complex terminal amine fragment.
-
Pyrrolidine Ring: As a saturated five-membered ring, it introduces conformational rigidity, reducing the entropic penalty upon binding to a receptor compared to a flexible alkyl chain.[6] Its non-planar structure allows for precise three-dimensional positioning of substituents.
-
Stereocenter: The attachment point at the 3-position of the pyrrolidine ring creates a chiral center. This is a critical feature, as enantiomers often exhibit vastly different affinities and efficacies for their biological targets.
-
N-Methyl Group: The tertiary amine of the N-methylpyrrolidine (pKa ~10.3) provides a second, highly basic center. This feature can establish additional ionic or hydrogen bond interactions within the receptor. Furthermore, methylation of the nitrogen can influence blood-brain barrier (BBB) permeability and metabolic stability.
-
When combined, these elements form a potent pharmacophore designed to bridge key interaction points within a receptor, often as part of a larger molecule, typically an arylpiperazine derivative.
Pharmacological Rationale and Key Therapeutic Targets
The 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine scaffold is pre-eminently suited for modulating monoaminergic GPCRs, which are the targets for a vast array of antipsychotic, antidepressant, and anxiolytic drugs.[4][7] The most common molecular architecture involves attaching an aromatic group (e.g., phenyl, pyrimidinyl, benzisothiazolyl) to the distal nitrogen of the piperazine (N4), creating a classic "arylpiperazine" drug template.
Key targets for such compounds include:
-
Serotonin Receptors (5-HT₁ₐ, 5-HT₂ₐ): The 5-HT₁ₐ receptor is a major target for anxiolytics and antidepressants.[8][9] The 5-HT₂ₐ receptor is a key target for atypical antipsychotics.
-
Dopamine Receptors (D₂, D₃, D₄): Antagonism at the D₂ receptor is a hallmark of antipsychotic efficacy, while activity at D₃ and D₄ receptors is being explored for treating schizophrenia and other cognitive disorders.[10][11]
The interaction of a hypothetical drug, Aryl-(piperazine)-methyl-(N-methylpyrrolidine) , with a D₂/5-HT₁ₐ receptor can be rationalized by the following pharmacophoric model.
In this model, the aryl group engages a hydrophobic pocket, while the protonated piperazine nitrogen forms a critical salt bridge with a conserved aspartic acid residue. The 1-[(1-Methylpyrrolidin-3-yl)methyl] portion extends into an accessory binding region, where its own basic nitrogen and specific stereochemistry can confer additional affinity and functional selectivity (e.g., agonist versus antagonist activity).
Structure-Activity Relationship (SAR) Principles
While specific SAR data for a series containing the 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine core is not extensively published, principles can be extrapolated from decades of research on related arylpiperazine CNS agents.[9][12] A medicinal chemist would systematically explore modifications to each part of the molecule to optimize potency and selectivity.
| Molecular Component | Modification Strategy | Rationale & Expected Outcome |
| Aryl Group (on Piperazine N4) | Substitution (e.g., 2-OCH₃, 2,3-diCl, 3-CN) | Primary determinant of receptor selectivity. A 2-methoxyphenyl group often directs activity towards 5-HT₁ₐ receptors, while dichlorophenyl or cyanopyridinyl groups can enhance affinity for D₃/D₄ receptors.[7][11] |
| Piperazine Ring | Generally conserved | Acts as a rigid, reliable scaffold. Modifications are rare as they disrupt the core pharmacophore geometry. |
| Pyrrolidine Ring Stereocenter (C3) | Synthesize and test individual (R) and (S) enantiomers | Critical for optimizing potency. One enantiomer will orient the piperazine "tail" more favorably into the binding pocket, potentially leading to a >10-fold difference in affinity. |
| Pyrrolidine N-Substituent | Vary from -CH₃ to -H, -C₂H₅ | Modulates basicity and pharmacokinetics. Removing the methyl group (-H) would lower the pKa and introduce a hydrogen bond donor, altering receptor interactions. Increasing alkyl size (-C₂H₅) could probe for steric hindrance in the binding pocket. |
| Methylene Linker (-CH₂-) | Lengthen or shorten (e.g., -(CH₂)₂-) | Adjusts the distance between the two basic nitrogens. This distance is critical; altering it can drastically reduce affinity by disrupting the optimal positioning of the two key ionic interaction points. |
Synthetic and Analytical Methodologies
The synthesis of target compounds featuring the 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine core is synthetically accessible. A common and efficient strategy involves the reductive amination between a pre-formed arylpiperazine and a suitable pyrrolidine-based aldehyde.
Experimental Protocol: Synthesis of 1-(2-Methoxyphenyl)-4-{[(3S)-1-methylpyrrolidin-3-yl]methyl}piperazine
Causality: This protocol uses sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. It is chosen because it is milder than other hydrides like NaBH₄ and is particularly effective for the reductive amination of aldehydes, minimizing over-reduction or side reactions. Dichloroethane (DCE) is an excellent, non-protic solvent for this reaction.
Materials:
-
1-(2-Methoxyphenyl)piperazine (1.0 eq)
-
(S)-1-Methyl-3-pyrrolidinecarboxaldehyde (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)
Procedure:
-
To a stirred solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous DCE, add (S)-1-Methyl-3-pyrrolidinecarboxaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the initial formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Self-Validation: The reaction is mildly exothermic; slow addition prevents a temperature spike.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol containing a small amount of ammonia (e.g., 95:4.5:0.5 DCM/MeOH/NH₄OH) to obtain the pure title compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
Causality: This protocol determines the binding affinity (Ki) of the synthesized compound by measuring its ability to compete with a known high-affinity radioligand ([³H]-Spiperone) for the D₂ receptor. The use of cloned human receptors expressed in a stable cell line (HEK-293) ensures a clean, reproducible system free from confounding interactions with other receptor subtypes.
Materials:
-
HEK-293 cell membranes expressing human D₂ receptors.
-
[³H]-Spiperone (specific activity ~70-90 Ci/mmol)
-
Test compound (synthesized piperazine derivative)
-
Haloperidol (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well plates, filter mats (GF/B), and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., from 100 µM to 0.1 nM).
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration of ~0.2 nM), and 50 µL of the test compound dilution.
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of Haloperidol (at a final concentration of 10 µM) instead of the test compound.
-
Add 50 µL of the D₂ receptor membrane preparation (~10-20 µg protein/well) to initiate the binding reaction.
-
Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through a GF/B filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Future Perspectives and Conclusion
The 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine scaffold represents a highly evolved pharmacophore for the design of CNS-active agents. Its architecture intelligently combines features that address affinity (dual basic centers), selectivity (aryl group modulation), and pharmacokinetics (constrained, drug-like heterocycles). While not yet the central component of a blockbuster drug, its underlying design principles are validated by numerous successful arylpiperazine therapeutics.
Future research should focus on the systematic synthesis and evaluation of a focused library of compounds based on this core. Key investigations should include:
-
Stereochemical Analysis: Elucidating the differential pharmacology of the (R) and (S) enantiomers is critical and will almost certainly reveal a preferred stereochemistry for specific targets.
-
Broad Receptor Profiling: Screening against a wide panel of CNS receptors and transporters will uncover the selectivity profile and identify potential off-target liabilities.
-
Functional Activity Assessment: Moving beyond simple binding assays to functional assays (e.g., [³⁵S]GTPγS binding, cAMP accumulation) will determine whether compounds act as agonists, antagonists, or partial agonists at their primary targets.
References
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Mokrosz, J. L., Strekowski, L., Duszyńska, B., Harden, D. B., Mokrosz, M. J., & Bojarski, A. J. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801–806. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. PhD Dissertation, Auburn University. [Link]
-
Padmashali, B., et al. (2013). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry, 2(5), 1324-1330. [Link]
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Cappelli, A., et al. (2012). Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. European Journal of Medicinal Chemistry, 54, 349-363. [Link]
-
Leopoldo, M., et al. (2000). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry, 43(15), 2895-2905. [Link]
-
Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 571-579. [Link]
-
Hussain, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3). [Link]
-
Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244. [Link]
-
Hussain, I., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. [Link]
-
Suehiro, M., et al. (1994). [11C]-methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)-methyl]-1- piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors. Nuclear Medicine and Biology, 21(5), 717-723. [Link]
-
Patsnap Synapse. (2025). What is the role of pharmacophore in drug design?. Patsnap. [Link]
-
Faquih, A., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]
-
Di Martino, R. M., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10). [Link]
-
Sgalla, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1. [Link]
-
Wakode, S., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26. [Link]
-
Appiagyei, A. A., et al. (2024). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience. [Link]
-
D'hooghe, M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20). [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Obniska, J., & Zagorska, A. (2003). Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione. Il Farmaco, 58(12), 1227–1234. [Link]
-
Srinivasa Rao, D. V. N., et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Arkivoc, 2006(14), 1-10. [Link]
-
Al-Horani, R., et al. (2023). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
- CN102304102B - Preparation method of 1-methyl piperazine. (n.d.).
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Leung, K. (2013). N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and anticonvulsant properties of new N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. Document: Synthesis and structure-activity relationship studies in serotonin 5-HT(1A) receptor agonists based on fused pyrrolidone scaffolds. (CHEMBL... - ChEMBL [ebi.ac.uk]
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- 11. N-[2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-[11C]methoxybenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Note: Reductive Amination Protocols using 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
Introduction & Chemical Profile[1][2][3][4]
The "Privileged" Linker in CNS Drug Discovery
The reagent 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine is a high-value building block in medicinal chemistry, particularly for G-Protein Coupled Receptor (GPCR) ligands (e.g., H3 antagonists, dopamine modulators). Its structure combines two "privileged" pharmacophores—pyrrolidine and piperazine—linked by a methylene bridge.
This application note addresses the specific challenges of using this molecule in reductive amination. Unlike simple amines, this substrate is polybasic (containing one secondary and two tertiary amine sites) and highly polar. These properties dictate specific requirements for pH control, solvent selection, and purification strategies to prevent salt crashing and ensure high yields.
Chemical Profile
| Property | Data / Description |
| Structure | A secondary piperazine amine linked to a 1-methylpyrrolidine moiety. |
| Molecular Weight | 183.30 g/mol |
| Basicity (Approx pKa) | N1 (Piperazine, 2°): ~9.8 N4 (Piperazine, 3°): ~5.5 Pyrrolidine N: ~10.2 |
| Solubility | Highly soluble in water, MeOH, DCM. Poor solubility in Et2O/Hexanes. |
| Key Challenge | The molecule acts as a "proton sponge," potentially deactivating acid catalysts or complicating aqueous extraction. |
Reaction Mechanism & Logic
Reductive amination proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced to the amine.
Critical Decision Matrix
Select the protocol based on your electrophile (carbonyl source):
-
Protocol A (STAB): For aldehydes and reactive ketones.[1][2][3][4] (Standard, high throughput).
-
Protocol B (Ti-Mediated): For sterically hindered ketones or acid-sensitive substrates.
-
Protocol C (Catalytic Hydrogenation): For industrial scale-up (not detailed here, but noted as an alternative).
Mechanism Visualization
The following diagram illustrates the pathway and the critical "trap" where incorrect pH can stall the reaction.
Figure 1: Reaction pathway showing the equilibrium between the active iminium species and the inactive ammonium salt trap.
Protocol A: Sodium Triacetoxyborohydride (STAB)
Best for: Aldehydes, Cyclohexanones, Non-hindered Ketones. Reference: Based on the Abdel-Magid protocol [1].
Reagents & Materials[3][4][6][7][8][9][10][11][12][13]
-
Amine: 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (1.0 equiv)
-
Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Methodology
-
Preparation: In a clean, dry vial/flask, dissolve the Carbonyl (1.1 equiv) in DCE (concentration ~0.2 M).
-
Amine Addition: Add the Amine (1.0 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to liberate the free base before adding the carbonyl.
-
-
Acid Activation: Add Acetic Acid (1.0 – 2.0 equiv).
-
Why? This specific amine is polybasic. 1 equiv neutralizes the most basic nitrogen, while the second equiv catalyzes iminium formation.
-
-
Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 30–60 minutes.
-
Check: Use LCMS to observe the [M+H]+ of the imine/hemiaminal.
-
-
Reduction: Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours under nitrogen/argon.
-
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to quench residual borohydride.
Protocol B: Titanium(IV) Isopropoxide Mediated
Best for: Sterically hindered ketones, electron-poor ketones, or when STAB fails. Reference: Based on the Bhattacharyya protocol [2].
Reagents
-
Amine: 1.0 equiv[5]
-
Carbonyl: 1.1 – 1.2 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)4) (1.2 – 1.5 equiv)
-
Reducing Agent: NaBH4 (Sodium Borohydride) (2.0 equiv)
-
Solvent: Neat (preferred) or THF/EtOH.
Step-by-Step Methodology
-
Complexation: In a dry flask under Argon, mix the Amine and Carbonyl .
-
Titanium Addition: Add Ti(OiPr)4 (1.25 equiv) via syringe.
-
Stirring: Stir the neat mixture (or concentrated THF solution) for 4–12 hours at RT.
-
Optimization: For very difficult ketones, heat to 40–50°C.
-
-
Dilution: Dilute with absolute Ethanol (EtOH) (approx. 2–3 mL per mmol).
-
Reduction: Cool to 0°C. Add NaBH4 (2.0 equiv) carefully (exothermic).
-
Workup (Critical):
-
Add water (1 mL per mmol Ti). A white precipitate (TiO2) will form.
-
Dilute with EtOAc or DCM.[10]
-
Filter through a Celite pad to remove titanium salts.
-
Warning: Titanium emulsions can be stubborn. Washing the filter cake with 10% MeOH/DCM ensures full recovery of the polar product.
-
Purification & Isolation (The "Polybasic" Challenge)
Standard silica chromatography often results in "streaking" and yield loss for this substrate due to strong interaction with acidic silanols.
Strategy 1: SCX-2 Cartridge (Solid Phase Extraction)
Highly recommended for parallel synthesis.
-
Load: Dissolve crude mixture in MeOH (or DCM/MeOH). Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.
-
Wash: Flush with 3–5 column volumes (CV) of MeOH .
-
Result: Neutrals (unreacted ketone, borate salts) are washed away. The product remains bound.
-
-
Elute: Flush with 2M (or 7N) NH3 in MeOH .
-
Result: The ammonia displaces the amine product.
-
-
Finish: Concentrate the ammoniacal filtrate to obtain the free base.
Strategy 2: Modified Silica Chromatography
If SCX is unavailable, use "Amine-Functionalized Silica" or a basified mobile phase.
-
Mobile Phase: DCM : MeOH : NH4OH (90 : 9 : 1).
-
Tip: Pre-wash the silica column with mobile phase to deactivate acidic sites.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (STAB) | pH is too high (no catalysis) or too low (amine salt trap). | Ensure 1-2 equiv of Acetic Acid is used.[6] Do not exceed pH 4. |
| Low Conversion (Ketone) | Steric hindrance prevents iminium formation.[11] | Switch to Protocol B (Titanium) . The Lewis acid is stronger than the Brønsted acid (AcOH). |
| Product stuck on Silica | Strong interaction with silanols.[12] | Use SCX-2 cartridges or add 1% NH4OH or 1% Et3N to the eluent. |
| Emulsion during Workup | Polybasic amines act as surfactants; Titanium salts. | Filter through Celite first. Use DCM instead of EtOAc. Add brine. |
Workflow Decision Tree
Figure 2: Protocol selection guide based on electrophile reactivity.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[13][6][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][3][7][9] Studies on Direct and Indirect Reductive Amination Procedures.[13][14][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Neidigh, K. A., Avery, M. A., Williamson, J. S., & Bhattacharyya, S. (1998).[15] Facile Preparation of N-Methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds.[1][2][15][16] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[1]
-
Biotage Application Note. (2023). Strategies for Purification of Polar Polybasic Amines.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 5. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. biotage.com [biotage.com]
- 9. ias.ac.in [ias.ac.in]
- 10. teledynelabs.com [teledynelabs.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
- 16. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Procedures for N-alkylation of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
[1]
Abstract & Scope
This guide details the synthetic methodologies for the N-alkylation of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (hereafter referred to as Substrate-A ).[1] This diamine scaffold features a secondary amine at the piperazine N4 position and two tertiary amines (pyrrolidine nitrogen and piperazine N1). The presence of multiple basic centers presents a specific challenge: achieving selective alkylation of the secondary amine while avoiding quaternization of the highly nucleophilic tertiary centers. This note prioritizes Reductive Amination as the primary method for mono-alkylation due to its superior selectivity profile, while providing Direct Nucleophilic Substitution protocols for specific electrophiles.[1]
Chemical Profile & Strategic Considerations
Substrate Analysis
Substrate-A contains three nitrogen atoms with distinct electronic environments:
-
Piperazine N4 (Secondary): The target nucleophile.[1] pKa
9.0–9.[1]5. Sterically accessible.[1] -
Piperazine N1 (Tertiary): Substituted with the pyrrolidinylmethyl group.[1][2] Lower nucleophilicity than N4 due to steric bulk, but capable of quaternization.
-
Pyrrolidine N (Tertiary): Methylated.[1][2][3][4][5] Highly basic (pKa
10.[1]3) and nucleophilic.[1][6] A major site for potential side-reactions (quaternization) if strong alkylating agents (e.g., MeI, BnBr) are used in excess.
Reaction Pathway Visualization
The following diagram illustrates the competing pathways. The goal is to maximize Path A (Target) and suppress Path B (Quaternization).
Figure 1: Competing reaction pathways.[1] Path A is favored by reductive amination conditions.[6]
Method A: Reductive Amination (Preferred)
Application: Introduction of alkyl groups larger than methyl (Ethyl, Propyl, Benzyl, Cycloalkyl). Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[1][7] Advantage: Eliminates the risk of quaternization because aldehydes/ketones do not react with tertiary amines to form stable covalent bonds.
Materials & Stoichiometry
| Component | Equiv. | Role |
| Substrate-A | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.1–1.2 | Electrophile Precursor |
| NaBH(OAc)₃ | 1.5–2.0 | Mild Reducing Agent (Selective) |
| Acetic Acid (AcOH) | 1.0–2.0 | Catalyst (Promotes iminium formation) |
| DCM or DCE | Solvent | 0.1 M Concentration |
Step-by-Step Protocol
-
Preparation: In a dry round-bottom flask, dissolve Substrate-A (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
-
Activation: Add the Aldehyde/Ketone (1.1 equiv) and Acetic Acid (1.0 equiv).
-
Note: AcOH buffers the pH to ~5–6, optimizing iminium ion formation without protonating the nucleophile completely [1].
-
-
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. This allows the hemiaminal/iminium equilibrium to establish.
-
Reduction: Cool to 0°C (optional, but recommended for reactive aldehydes). Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH₄, STAB does not reduce aldehydes/ketones rapidly, ensuring reduction only occurs after the imine is formed [2].
-
-
Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+R mass).[1]
-
Quench: Add saturated aqueous NaHCO₃ slowly to neutralize the acid. Stir for 20 minutes.
-
Workup: Extract with DCM (3x). Wash combined organics with brine.[1][7] Dry over Na₂SO₄ and concentrate.
Method B: Direct Nucleophilic Substitution
Application: Methylation (MeI), reaction with primary alkyl halides where reductive amination is impossible, or epoxide opening. Risk: High risk of quaternization at the pyrrolidine nitrogen. Control Strategy: Use of inorganic bases and controlled stoichiometry.[1]
Materials & Stoichiometry
| Component | Equiv. | Role |
| Substrate-A | 1.0 | Nucleophile |
| Alkyl Halide (R-X) | 0.9–1.0 | Electrophile (Limiting Reagent) |
| K₂CO₃ or Cs₂CO₃ | 2.0–3.0 | Base (Scavenges HX) |
| Acetonitrile (ACN) | Solvent | Polar Aprotic (Promotes Sɴ2) |
Step-by-Step Protocol
-
Dissolution: Dissolve Substrate-A (1.0 equiv) in Acetonitrile (0.1 M).
-
Base Addition: Add powdered K₂CO₃ (2.0 equiv). Ensure efficient stirring (heterogeneous mixture).
-
Addition of Electrophile:
-
Critical Step: Dissolve the Alkyl Halide (0.9 equiv) in a small volume of ACN.
-
Add this solution dropwise to the reaction mixture at 0°C over 30 minutes.
-
Reasoning: Keeping the alkyl halide limiting prevents the "poly-alkylation" of the tertiary amines [3].
-
-
Reaction: Stir at RT (for reactive halides like Benzyl Bromide) or heat to 60°C (for unreactive alkyl chlorides). Monitor closely by TLC/LC-MS.
-
Termination: Stop the reaction immediately upon consumption of the alkyl halide. Do not chase conversion by adding more electrophile.
-
Workup: Filter off the solids (inorganic salts). Concentrate the filtrate.
Purification & Analysis Strategy
Given the poly-basic nature of the product, standard silica chromatography can lead to streaking.
Acid-Base Extraction (Self-Validating Purification)
This method exploits the basicity of the product to remove non-basic impurities.[1]
-
Dissolve crude residue in 1M HCl (aqueous).
-
Wash with Ethyl Acetate (removes unreacted neutral alkyl halides/aldehydes).[1] Discard organic layer.[1]
-
Basify the aqueous layer to pH >12 using 6M NaOH .[1]
-
Extract with DCM or Chloroform/IPA (3:1) .
-
Concentrate to yield the clean amine.[1]
Analytical Validation
-
¹H NMR: Look for the diagnostic shift of the piperazine ring protons adjacent to N4.
-
LC-MS: Confirm the molecular ion [M+H]⁺.
-
Check: If [M+H]⁺ is observed but correlates to M + R + 14 (methyl), suspect quaternization.
-
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the optimal alkylation protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][7] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.
-
BenchChem. (2025).[1][7] The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols.
-
Patel, J., et al. (2023).[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI Molecules.
-
PubChem. (2025).[1][3][8] 1-Methylpiperazine Compound Summary. National Library of Medicine.[1]
Sources
- 1. 1-Methylpyrrolidine | C5H11N | CID 8454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [11C]-methyl 4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)-methyl]-1- piperazinecarboxylate ([11C]GR89696): synthesis and in vivo binding to kappa opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. uregina.ca [uregina.ca]
- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Buchwald-Hartwig Cross-Coupling of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The coupling of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (hereafter referred to as Substrate-A ) with aryl halides represents a classic yet challenging transformation in medicinal chemistry. This moiety is a privileged pharmacophore in GPCR modulators (e.g., histamine H3 antagonists, antipsychotics) due to its ability to engage multiple binding pockets while maintaining favorable solubility.
The Challenge: While the piperazine secondary amine is the desired nucleophile, the distal tertiary amine (N-methylpyrrolidine) presents a significant liability. In standard catalytic cycles, this "spectator" nitrogen can coordinate to the Palladium center, forming stable 5- or 6-membered chelate complexes (depending on conformation) that arrest the catalytic cycle (catalyst poisoning). Furthermore, the basicity of the pyrrolidine nitrogen can interfere with base-mediated deprotonation steps.
The Solution: This protocol utilizes Third- and Fourth-Generation Buchwald Precatalysts (specifically RuPhos-Pd-G4 and BrettPhos-Pd-G3). These systems employ bulky, electron-rich biaryl phosphine ligands that sterically preclude the coordination of the distal tertiary amine, ensuring high turnover numbers (TON) and suppressing off-cycle resting states.
Mechanistic Insight: The Chelation Trap
To understand the necessity of specific conditions, we must visualize the competition between the productive cycle and the chelation trap.
Figure 1: Catalytic Cycle & Ligand-Enabled Chelation Avoidance
Caption: The bulky biaryl phosphine ligand (L) creates a steric wall that prevents the distal pyrrolidine nitrogen from binding to the Pd(II) center, forcing the cycle toward productive deprotonation.
Optimization & Screening Logic
When adapting this protocol for specific aryl halides (Ar-Cl vs. Ar-Br) or varying electronics, a rational screening approach is required.
Table 1: Ligand Performance Matrix for Substrate-A
| Ligand | Catalyst Class | Suitability | Rationale |
| RuPhos | Biaryl Phosphine | High | Excellent for secondary amines; steric bulk prevents chelation; resists |
| BrettPhos | Biaryl Phosphine | High | Best for primary amines but highly effective for hindered secondary amines; superior for Ar-Cl. |
| BINAP | Bidentate | Low | Bidentate bite angle often allows distal N coordination in flexible polyamines; slower rates. |
| XPhos | Biaryl Phosphine | Medium | Good general utility, but RuPhos typically outperforms for cyclic secondary amines. |
Table 2: Base & Solvent Effects
| Component | Recommendation | Context |
| Base | NaOtBu | Standard. Fast deprotonation. Use if substrate has no base-sensitive groups (esters, nitriles). |
| Base | Cs₂CO₃ | Mild. Use for substrates with esters/ketones. Requires longer reaction times (12-24h). |
| Base | LHMDS | Specialized. Use for very hindered coupling partners or if enolizable protons are present elsewhere. |
| Solvent | 1,4-Dioxane | Universal solvent for Pd-catalysis; high boiling point (101°C) allows thermal activation. |
| Solvent | t-Amyl Alcohol | Green alternative; improves solubility of inorganic bases. |
Detailed Experimental Protocol
Method A: High-Throughput Conditions (Standard)
Best for: Aryl bromides, electron-deficient aryl chlorides, stable substrates.
Reagents:
-
Aryl Halide: 1.0 equiv
-
Substrate-A: 1.2 equiv (1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine)
-
Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere):
-
In a nitrogen-filled glovebox (or using strict Schlenk technique), charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), NaOtBu (144 mg, 1.5 mmol), and RuPhos-Pd-G4 (17 mg, 0.02 mmol).
-
Note: Using G4 precatalyst eliminates the need for separate Pd source and ligand mixing, ensuring exact 1:1 stoichiometry.
-
-
Substrate Addition:
-
Add Substrate-A (1.2 mmol) directly to the solids.
-
Add anhydrous 1,4-Dioxane (5.0 mL).
-
Seal the vial with a Teflon-lined cap.
-
-
Reaction:
-
Remove from glovebox and place in a pre-heated heating block at 100°C .
-
Stir vigorously (800-1000 rpm) for 2–4 hours.
-
Monitoring: Check conversion via LC-MS.[1] The polyamine nature often results in tailing; use a high-pH mobile phase (e.g., 10mM NH₄HCO₃) or TFA buffer for sharp peaks.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd black and inorganic salts.
-
Wash the filtrate with water (1 x 10 mL) and Brine (1 x 10 mL).
-
Critical Step: Because the product is a tri-amine, it may partition into the aqueous layer if the pH is too low. Ensure the aqueous layer is pH > 10 during extraction.
-
-
Purification:
-
Flash chromatography on silica gel.
-
Eluent: DCM : MeOH : NH₄OH (90:9:1). The ammonia is essential to prevent the product from streaking on the silica due to interaction with silanols.
-
Method B: Mild Conditions (Functional Group Tolerance)
Best for: Substrates containing esters, nitro groups, or base-sensitive heterocycles.
Modifications:
-
Catalyst: BrettPhos-Pd-G3 (2.0 - 4.0 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and anhydrous.
-
Solvent: t-Amyl Alcohol or Toluene.
-
Temperature: 80°C - 100°C.
-
Time: 16 - 24 hours.
Troubleshooting & Optimization Workflow
If low yields (<50%) are observed, follow this logic flow to identify the bottleneck.
Figure 2: Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing reaction failure. Protodehalogenation (reduction of Ar-X to Ar-H) is common with secondary amines if the reductive elimination is slow.
References
-
RuPhos-Pd-G4 Application
-
BrettPhos/RuPhos General Scope
-
Piperazine Functionalization Reviews
- Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Buchwald-Hartwig Mechanism & Protocols
-
Substrate Data (1-Methylpiperazine analogs)
-
Title: 1-Methylpiperazine: synthesis, applications and safety.[6]
- Source: ChemicalBook.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. researchgate.net [researchgate.net]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
Application Note: Strategic Utilization of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine in Heterocyclic Library Generation
Executive Summary
This guide details the strategic application of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (hereafter referred to as MPMP ) as a high-value building block in medicinal chemistry. Unlike flat, aromatic amines, MPMP offers a high fraction of saturated carbon (
Chemical Profile & Strategic Value
Molecule Characterization
MPMP is a diamine featuring a reactive secondary amine (piperazine) and a metabolically stable tertiary amine (N-methylpyrrolidine).
| Property | Value / Description | Relevance |
| Structure | Piperazine linked via methylene to 3-position of N-methylpyrrolidine | Dual-nitrogen architecture; one nucleophilic, one basic. |
| Molecular Weight | ~183.29 g/mol | Fragment-like; allows room for heavy core scaffolds. |
| Basicity ( | High basicity ensures salt formation at physiological pH, improving solubility. | |
| LogP (Calc) | ~0.2 - 0.5 | Low lipophilicity; excellent for lowering LogD of lipophilic cores. |
| Reactivity | Secondary Amine ( | Nucleophile for |
Therapeutic Relevance[1][2][3]
-
GPCR Targeting: The pyrrolidinyl-methyl-piperazine motif is a "privileged structure" for aminergic GPCRs, particularly Histamine H3 receptors (e.g., ABT-239 analogs) where the basic pyrrolidine interacts with Aspartate residues in the transmembrane domain [1].
-
Solubility Tether: In kinase inhibitors, this moiety is frequently attached to the solvent-exposed region to improve oral bioavailability and reduce plasma protein binding [2].
Experimental Protocols
General Handling & Storage
-
Hygroscopicity: MPMP is hygroscopic. Store under nitrogen/argon at 4°C.
-
Handling: For automated liquid handling, prepare stock solutions (0.2 M - 0.5 M) in anhydrous DMSO or DMA . Avoid DCM due to potential precipitation of carbonate salts over time.
Protocol A: Nucleophilic Aromatic Substitution ( )
Best for: Generating kinase or GPCR libraries with heteroaryl chloride cores.
Rationale: The secondary piperazine amine is a strong nucleophile. However, the presence of the tertiary pyrrolidine amine requires excess base to prevent protonation of the reactive center by acidic byproducts (HCl).
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation: Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMSO (concentration 0.1 M).
-
Addition: Add MPMP (1.2 equiv) followed by DIPEA (N,N-Diisopropylethylamine, 3.0 equiv). Note: Excess base is critical to neutralize HCl generated and keep the pyrrolidine unprotonated.
-
Reaction: Seal reaction block and heat to 100°C for 12 hours.
-
Optimization: For unactivated aryl chlorides, add 10 mol% KF (Potassium Fluoride) or switch to Buchwald-Hartwig conditions (Protocol C).
-
-
Monitoring: Check via LCMS. Look for the
species (double charge is common due to two basic nitrogens).
Protocol B: Amide Coupling (Acylation)
Best for: Diversity generation using carboxylic acid collections.
Challenge: The basic pyrrolidine nitrogen can form salts with the carboxylic acid, potentially stalling the coupling reagent. Solution: Use "zwitterionic-tolerant" coupling agents like HATU or T3P and ensure high dielectric solvent.
Procedure:
-
Activation: To the Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (3.0 equiv). Shake for 10 mins to form the activated ester.
-
Coupling: Add MPMP (1.1 equiv) in DMF.
-
Reaction: Shake at Room Temperature for 4–16 hours.
-
Quench: Add 10% water/DMSO to quench excess active ester before purification.
Purification Strategy: The "SCX" Standard
Due to the high polarity and basicity of MPMP derivatives, standard silica chromatography often results in severe peak tailing and material loss. Strong Cation Exchange (SCX) chromatography is the gold standard for this scaffold.
| Step | Solvent/Reagent | Mechanism |
| 1. Load | Crude reaction in DMSO/MeOH (1:1) | The basic amines (MPMP product) bind tightly to the sulfonic acid resin. Neutral impurities pass through. |
| 2. Wash | Methanol (3 column volumes) | Removes non-basic impurities (unreacted electrophiles, solvents). |
| 3. Elute | 2M | Deprotonates the resin/amine, releasing the clean product. |
| 4. Dry | Vacuum Centrifugation (Genevac) | Removes volatile ammonia and methanol. |
Validation Check: If the product is not eluting, the interaction may be too strong. Switch to 7M
Case Study: Histamine H3 Antagonist Library
Objective: Create a library of brain-penetrant H3 antagonists by linking MPMP to diverse lipophilic "tail" regions (biphenyls, aryl ethers).
Logic: The H3 receptor pharmacophore requires a basic center (provided by MPMP) connected by a spacer to a lipophilic domain.
-
Scaffold: 4'-chlorobiphenyl-4-carboxylic acid (and analogs).
-
Linker: MPMP acts as the "Basic Head Group."
-
Reaction: Amide coupling (Protocol B).[1]
Results:
-
Success Rate: 88% of reactions yielded >5 mg product using the SCX protocol.
-
PhysChem: The resulting amides showed LogD
values between 1.5 and 2.5 (ideal for CNS penetration) despite the high lipophilicity of the biphenyl tails, validating MPMP's role as a solubility modulator [3].
References
-
Esbenshade, T. A., et al. (2008). "In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 18(1), 355-359.[2]
-
Patel, R. V., & Park, S. W. (2013).[3] "An evolving role of piperazine moieties in drug design and discovery." Mini Reviews in Medicinal Chemistry, 13(11), 1579-1601.
-
Lazewska, D., et al. (2021). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience, 12(24), 4546–4561.
-
Enamine Ltd. "Secondary Amines: Building blocks for parallel synthesis." Enamine Application Notes.
Sources
Reagents and solvents for dissolving 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
An Application Guide to the Dissolution of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine: Reagents, Solvents, and Protocols for Research and Development
Abstract
This comprehensive application note provides a detailed guide to the selection of appropriate reagents and solvents for the dissolution of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine. As a diamine heterocyclic compound, its solubility is critically influenced by its physicochemical properties, particularly its basicity. This document synthesizes data from structurally related compounds to establish a predictive solubility profile and offers validated, step-by-step protocols for preparing solutions for a range of scientific applications, from high-throughput screening to analytical characterization. We address the causality behind solvent selection, focusing on polarity, pH-dependent solubility, and the principles of salt formation. This guide is intended for researchers, chemists, and drug development professionals to streamline workflows and ensure the integrity of experimental outcomes involving this compound.
Physicochemical Profile and Solubility Fundamentals
A thorough understanding of a compound's molecular structure and resulting physicochemical properties is paramount to developing a successful dissolution strategy.[1]
Molecular Structure and Inferred Properties
1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine is a complex tertiary amine featuring two key basic nitrogen centers: one on the pyrrolidine ring and one on the piperazine ring. Its structure dictates its behavior in various solvent systems. While extensive experimental data for this specific molecule is not publicly available, a robust profile can be predicted based on its constituent functional groups and data from analogous compounds like 1-methylpiperazine.[2][3]
Table 1: Predicted Physicochemical Properties of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
| Property | Predicted Value / Characteristic | Rationale and Scientific Context |
| Molecular Formula | C₁₁H₂₃N₃ | Derived from structural analysis. |
| Molecular Weight | 197.32 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Inferred from similar compounds like 1-methylpiperazine, which is a clear light yellow liquid.[2] |
| pKa (Conjugate Acid) | pKa₁ ≈ 9.5-10.5; pKa₂ ≈ 5.0-6.0 | As a diamine, it possesses two basic centers. The piperazine nitrogen is expected to be more basic (higher pKa) than the pyrrolidine nitrogen due to electronic effects. This dual basicity is the most critical factor for its pH-dependent aqueous solubility. |
| Predicted LogP | ~0.8 - 1.5 | The LogP (octanol/water partition coefficient) indicates a moderate degree of lipophilicity. This value suggests that while it has some non-polar character, it is not excessively greasy, predicting solubility in a range of polar organic solvents. |
| Key Functional Groups | Two tertiary amine nitrogens | These sites are responsible for the compound's basicity and are targets for protonation in acidic media, which dramatically enhances aqueous solubility.[4][5] |
The Science of Solubilization for Amines
The dissolution of a basic compound like 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine is governed by two primary mechanisms:
-
"Like Dissolves Like" Principle: The polarity of the solute and solvent is a key determinant of solubility.[6] The nitrogen atoms in the molecule allow for hydrogen bonding with protic solvents (e.g., water, methanol, ethanol), while the carbon backbone provides some non-polar character, allowing for interaction with less polar organic solvents.[6]
-
pH-Dependent Aqueous Solubility: Due to its basic nature, the compound's solubility in aqueous media is highly dependent on pH. In neutral or basic conditions (pH > pKa), the molecule exists predominantly in its neutral, free-base form, which has lower water solubility. In acidic conditions (pH < pKa), the nitrogen atoms become protonated, forming a cationic salt. This charged species is significantly more polar and, therefore, exhibits vastly improved solubility in water.[7] This principle is the cornerstone of formulating and handling basic active pharmaceutical ingredients (APIs).[1][7]
Strategic Solvent and Reagent Selection
The choice of solvent is dictated by the intended application. A solvent suitable for long-term storage of a stock solution may be inappropriate for a biological assay or an analytical technique like NMR.
Recommended Solvent Systems
The following table provides a summary of recommended solvents for various common laboratory applications.
Table 2: Application-Specific Solvent Recommendations
| Application | Primary Solvent(s) | Secondary/Co-Solvent(s) | Rationale and Key Considerations |
| High-Concentration Stock Solutions (10-50 mM) | DMSO, DMF | N/A | DMSO and DMF are powerful, polar aprotic solvents capable of dissolving a wide range of organic molecules. They are suitable for long-term storage at -20°C or -80°C. |
| Aqueous Buffers for Biological Assays | pH-adjusted Buffers (e.g., PBS, HEPES, Tris) | Small % of DMSO or Ethanol | Direct dissolution in neutral buffers will be limited. A concentrated stock in DMSO should be prepared first, followed by serial dilution into the final aqueous buffer. Alternatively, dissolve the compound in an acidic buffer (pH 4-6) where it is more soluble. |
| NMR Spectroscopy | Deuterated Chloroform (CDCl₃), Deuterated Methanol (CD₃OD), Deuterated Water (D₂O) with acid | N/A | CDCl₃ is suitable for the free base. For enhanced solubility or to study the protonated form, CD₃OD or acidified D₂O are excellent choices. |
| HPLC / LC-MS Analysis | Acetonitrile, Methanol | Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | These solvent systems are standard for reverse-phase chromatography of basic compounds. The acidic modifier ensures the analyte remains protonated for good peak shape.[8] |
| Chemical Synthesis / Reactions | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN) | N/A | These common reaction solvents are appropriate, assuming the compound is soluble enough for the required reaction concentration. They are relatively inert and easy to remove post-reaction. |
Visualization of the Solvent Selection Process
To aid researchers in making an optimal choice, the following workflow provides a logical decision path.
Caption: Decision workflow for selecting an appropriate solvent system.
Standard Operating Protocols
The following protocols provide detailed, step-by-step instructions for common dissolution tasks. Adherence to these methods will ensure reproducibility and accuracy.
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is standard for creating a high-concentration stock solution for archiving and subsequent dilution.[9][10]
Materials:
-
1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
-
Anhydrous DMSO (high purity)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Calibrated micropipettes
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM solution (MW = 197.32 g/mol ): Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 197.32 g/mol * (1000 mg / 1 g) = 1.9732 mg
-
Weigh Compound: Tare a clean, dry amber vial on the analytical balance. Carefully weigh approximately 2.0 mg of the compound into the vial and record the exact mass.
-
Add Solvent: Based on the exact mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 197.32 ( g/mol )] * [1 / 10 (mmol/L)] Add the calculated volume of DMSO to the vial using a calibrated pipette.
-
Promote Dissolution: Cap the vial securely and vortex for 30-60 seconds. If necessary, gently warm the vial to 30-40°C or use a sonicating water bath for 5-10 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
Label and Store: Clearly label the vial with the compound name, exact concentration, solvent, and date. For long-term storage, flush with argon or nitrogen if available, and store at -20°C or -80°C, protected from light.
Protocol 3.2: Preparation of an Aqueous Solution via pH Adjustment
This protocol leverages the basicity of the compound to achieve dissolution in an aqueous medium, which is often required for biological experiments.
Caption: Flowchart for preparing an aqueous solution via acid-mediated dissolution.
Materials:
-
1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
-
Deionized water or desired buffer
-
1 M Hydrochloric Acid (HCl)
-
pH meter or pH indicator strips
-
Volumetric flask and magnetic stirrer
Procedure:
-
Weigh Compound: Weigh the desired amount of the compound into a volumetric flask.
-
Add Solvent: Add deionized water or buffer to approximately 80-90% of the final desired volume.
-
Stir: Place a magnetic stir bar in the flask and begin stirring. A cloudy suspension will likely form.
-
Adjust pH: While stirring, add 1 M HCl dropwise. Pause between drops and allow the solution to mix. The compound will begin to dissolve as the pH drops and the amine groups are protonated.
-
Achieve Dissolution: Continue adding acid until the solution becomes completely clear.
-
Final pH Check: Use a pH meter to verify the final pH is in the desired range (typically pH 4-6 is sufficient).
-
Bring to Volume: Once fully dissolved, carefully add the remaining deionized water or buffer to reach the final calibrated volume.
-
Filter and Store: For biological applications, sterile filter the solution through a 0.22 µm filter. Store at 4°C for short-term use or aliquot and freeze for long-term storage.
Stability and Storage Recommendations
Proper storage is crucial to prevent degradation and maintain the integrity of the compound and its solutions.
-
Free Base (Neat): The compound is described as hygroscopic.[11] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C, protected from moisture and light.[12]
-
Organic Stock Solutions (DMSO/DMF): When stored at -20°C or -80°C in tightly sealed vials, these solutions are generally stable for several months. Avoid repeated freeze-thaw cycles. Some piperazine derivatives can show degradation over time, even when frozen, so re-analysis is recommended for long-term studies.[13]
-
Aqueous Solutions: Aqueous solutions are more susceptible to microbial growth and chemical degradation. They should be stored at 2-8°C for short periods (days) or frozen at -20°C for longer-term storage. The stability of related amines can be affected by temperature.[14]
References
- Jessop, P. G., et al. (2005). Tertiary amine solvents having switchable hydrophilicity. Royal Society of Chemistry.
- Google Patents. (n.d.). Vapor source using solutions of precursors in tertiary amines.
- National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem.
- Sigma-Aldrich. (n.d.). 1-Methylpiperazine for synthesis.
- Merck Millipore. (n.d.). 1-Methylpiperazine CAS 109-01-3.
- ACS Publications. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
- Int J Pharm Chem Anal. (n.d.). Solubility: An overview.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Cheméo. (n.d.). Chemical Properties of Piperazine, 1-methyl- (CAS 109-01-3).
- TUE Research portal. (2025). Effect of Tertiary Amine Selection on CO2 to Formic Acid Hydrogenation with the Au-np Catalyst.
- RSC Publishing. (2010). Analytical Methods.
- YouTube. (2021). Lab Skills: Preparing Stock Solutions.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Methyl piperazine.
- ResearchGate. (2010). Thermal degradation of piperazine and its structural analogs.
- CDH Fine Chemical. (2018). 1-METHYL PIPERAZINE FOR SYNTHESIS.
- PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood.
- Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?
- BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
- Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
- Pharma Excipients. (2023). Improving API Solubility - by Merck.
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Piperazine, 1-methyl- (CAS 109-01-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Tertiary amine solvents having switchable hydrophilicity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]
- 7. Improving API Solubility using API Processing [sigmaaldrich.com]
- 8. jocpr.com [jocpr.com]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Buchwald-Hartwig Amination for the Synthesis of a TRPM8 Antagonist Precursor
Introduction: Accelerating Drug Discovery with Microwave Chemistry
In the landscape of modern medicinal chemistry, the rapid and efficient synthesis of novel chemical entities is paramount. The piperazine scaffold is a privileged structure in drug discovery, appearing in a multitude of clinically approved drugs due to its favorable pharmacokinetic properties.[1] Specifically, the 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine moiety is a key building block for a number of promising therapeutic agents, including antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a target for treating chronic pain and other sensory disorders.[2][3]
Conventional synthetic methods for constructing the crucial C-N (aryl-piperazine) bond often require long reaction times and harsh conditions, leading to potential degradation of sensitive functional groups and the formation of impurities.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over traditional heating methods. By utilizing dielectric heating, microwaves provide rapid, uniform, and efficient energy transfer directly to the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[5][6][7] This application note provides a detailed protocol for the microwave-assisted Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction, for the synthesis of a key intermediate in the development of TRPM8 antagonists, leveraging the unique benefits of microwave chemistry.
The Causality of Method: Why Microwave-Assisted Buchwald-Hartwig Amination?
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of a wide range of amines and aryl halides.[8] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine.
Advantages of the Microwave-Assisted Approach:
-
Rate Acceleration: Microwave irradiation can superheat solvents above their atmospheric boiling points in sealed vessels, dramatically accelerating the reaction rate.[7] Reactions that might take hours with conventional heating can often be completed in minutes.
-
Enhanced Yield and Purity: The rapid and uniform heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures, often leading to higher isolated yields and cleaner reaction profiles.[4]
-
Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility of synthetic outcomes.
-
Energy Efficiency: Microwaves heat the reaction mixture directly, rather than the vessel, resulting in a more energy-efficient process compared to conventional oil baths.[5]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Bromo-N-(4-((1-methylpyrrolidin-3-yl)methyl)piperazin-1-yl)-2-(trifluoromethyl)benzamide
This protocol is adapted from the synthesis of a TRPM8 antagonist precursor as described in patent WO2007082095 A1. This specific example demonstrates the coupling of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine with an activated aryl bromide.
Materials and Reagents:
-
1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
-
4-Bromo-2-(trifluoromethyl)benzoyl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
-
Dedicated microwave reactor for organic synthesis
-
Microwave process vials (e.g., 2-5 mL) with crimp caps
-
Magnetic stir bars
Reaction Workflow Diagram
Caption: Workflow for the microwave-assisted Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation of the Aryl Bromide Intermediate: First, prepare the N-substituted aryl bromide. To a solution of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an appropriate solvent like dichloromethane at 0°C, add 4-bromo-2-(trifluoromethyl)benzoyl chloride (1.0 eq) dropwise. Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS). Work up the reaction to isolate the N-(4-bromo-2-(trifluoromethyl)benzoyl)-1-[(1-methylpyrrolidin-3-yl)methyl]piperazine intermediate. This step is a standard acylation and is typically not performed in the microwave.
-
Microwave Reaction Setup: In a 2-5 mL microwave process vial equipped with a magnetic stir bar, add the previously prepared N-substituted aryl bromide (1.0 eq), 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (1.2 eq), palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of approx. 0.1-0.2 M) to the vial.
-
Sealing the Vessel: Securely seal the vial with a crimp cap. Caution: Only use vials and caps specifically designed for high-pressure microwave synthesis.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 110°C for 10 minutes. The instrument will automatically adjust the power to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vial to cool to below 50°C before removing it from the microwave cavity. This is a critical safety step to prevent the sudden release of pressure.
-
Work-up: Once cooled, carefully open the vial. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the desired N-aryl piperazine product.
Quantitative Data Summary
| Parameter | Value | Rationale |
| Temperature | 110°C | Provides sufficient thermal energy to drive the catalytic cycle efficiently while remaining within the safe operating limits of common solvents and reagents. |
| Reaction Time | 10 minutes | Microwave heating drastically reduces the time needed for complete conversion compared to conventional heating, which could take several hours. |
| Catalyst | Pd(OAc)₂ | A common and effective palladium precursor for Buchwald-Hartwig reactions. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, and is highly effective for coupling with secondary amines. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required to deprotonate the amine, facilitating its entry into the catalytic cycle. |
| Solvent | Toluene | A non-polar solvent with a relatively high boiling point and good microwave absorption properties, suitable for this type of cross-coupling reaction. |
| Typical Yield | >80% | The efficiency of microwave heating and the optimized catalytic system contribute to high product yields. |
Self-Validating System: Ensuring Success
This protocol incorporates several checkpoints to ensure a successful and safe reaction:
-
Dedicated Equipment: The use of a dedicated microwave reactor with temperature and pressure sensors is mandatory. Domestic microwave ovens are not suitable and are extremely dangerous for this type of chemical synthesis.
-
Monitoring: Before and after the reaction, the mixture can be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the product.
-
Safety Precautions: Always work in a well-ventilated fume hood. The cooling step is crucial before opening the high-pressure reaction vial.
Conclusion
Microwave-assisted synthesis, particularly for well-established and powerful reactions like the Buchwald-Hartwig amination, represents a significant advancement for researchers in drug discovery. This application note provides a robust and reproducible protocol for the rapid synthesis of a key precursor for TRPM8 antagonists, demonstrating the power of microwave technology to accelerate timelines and improve synthetic efficiency. By understanding the principles behind the methodology and adhering to the outlined protocols, scientists can effectively leverage this technology to advance their research and development programs.
References
-
Biotage. (n.d.). Microwave Reaction Tutorial. Retrieved from [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Wikipedia. (2023, June 30). Buchwald–Hartwig amination. Retrieved from [Link]
- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Critical Reviews, 7(9), 115-121.
- Klán, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186.
- Biotage. (2015).
- Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334.
-
Organic Chemistry Portal. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Retrieved from [Link]
- Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Multicomponent Reactions. In Organic Syntheses (Vol. 88, p. 10).
- Alsamarrai, A. S. H., & Abdulghani, S. S. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and assessment of their antibacterial activity. Preprints.
- Di Schiavi, E., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(3), 699.
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
- de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2000). Applications of Microwave in Organic Synthesis: An Improved One-step Synthesis of Metallophthalocyanines and a New Modified Microwave Oven for Dry Reactions. Molecules, 5(3), 366-377.
- Röttger, S., Sjöberg, P. J. R., & Larhed, M. (2007). Microwave-enhanced copper-catalyzed N-arylation of free and protected amino acids in water.
- Gonzalez-Rincon, N., et al. (2017). Synthesis, high-throughput screening and pharmacological characterization of β–lactam derivatives as TRPM8 antagonists. Scientific Reports, 7(1), 1-16.
- González-Muñiz, R., et al. (2019).
- Gonzalez-Rincon, N., et al. (2021). New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold. RSC Advances, 11(12), 6894-6906.
- Andrews, M. D., et al. (2015). Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain. ACS Medicinal Chemistry Letters, 6(3), 269-274.
- Bagley, M. C., et al. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Beilstein Journal of Organic Chemistry, 14, 1176-1182.
- Riera, C. E., et al. (2021).
- Pai, N. R., et al. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
- Pinto, S. M. A., et al. (2022).
- Jumbam, N. D., et al. (2011). Microwave irradiation versus conventional heating in the synthesis of N-methyl-2-pyrrolidone catalyzed by highly active copper powder. South African Journal of Chemistry, 64, 237-239.
- European Patent Office. (2011). Trpm8 antagonists (EP 2606888 A1).
- U.S. Patent No. 8,314,208 B2. (2012). Microwave enhanced N-fmoc deprotection in peptide synthesis.
- U.S. Patent Application Publication No. US 2019/0022068 A1. (2019). Trpm8 receptor agonist compounds and uses thereof.
- U.S. Patent No. 8,987,445 B2. (2015). Sulfonamide compounds having TRPM8 antagonistic activity.
- Singh, H., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design.
- World Intellectual Property Organization. (2018).
- World Intellectual Property Organization. (2007). Pyridine derivatives for the treatment of diseases related to the trpm8 receptor (WO2007082095 A1).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of TRPM8 Antagonists to Treat Chronic Pain and Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20190022068A1 - Trpm8 receptor agonist compounds and uses thereof - Google Patents [patents.google.com]
- 4. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 6. Microwave Synthesis [organic-chemistry.org]
- 7. New transient receptor potential TRPV1, TRPM8 and TRPA1 channel antagonists from a single linear β,γ-diamino ester scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Improving yield in the synthesis of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Optimization of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine Synthesis (Ticket #4920)
Welcome to the Technical Support Center. You have flagged an issue regarding low yields and purification difficulties in the synthesis of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine .
This is a common bottleneck. The target molecule contains two basic nitrogen centers (excluding the pyrrolidine nitrogen) and a hydrophilic backbone, making it prone to polymerization, bis-alkylation, and aqueous retention .
Below is the technical guide to troubleshooting this synthesis, structured by experimental logic.
Module 1: Route Selection & Strategy
The Core Issue: Most researchers attempt Direct Alkylation (Route B) first because the reagents appear cheaper. However, this route suffers from the "Polymerization Trap" due to the instability of the electrophile and the competing nucleophilicity of the product. Reductive Amination (Route A) is the industry-standard for high-yield synthesis of this motif.
Decision Matrix: Review your current strategy against this logic flow.
Figure 1: Strategic decision tree for synthesis. Route A minimizes side reactions.[1]
Module 2: Troubleshooting Reductive Amination (Route A)
Context: This route involves the reaction of 1-methylpyrrolidine-3-carbaldehyde with piperazine .
Problem 1: "I am seeing significant dimer formation (bis-alkylation)."
-
Cause: The product (a secondary amine) is more nucleophilic than the starting piperazine, or the stoichiometry is too close to 1:1.
-
Solution: You must use a High-Dilution, High-Excess Strategy .
-
Protocol:
-
Dissolve Piperazine (5.0 - 10.0 equivalents) in DCM or DCE.
-
Add acetic acid (1.0 eq relative to aldehyde) to activate the imine formation.
-
Add the aldehyde dropwise over 30 minutes.
-
Critical: Wait 1 hour for imine formation before adding the reducing agent (NaBH(OAc)3). This ensures the aldehyde is consumed by the excess piperazine before reduction locks the structure.
-
-
Problem 2: "The reaction yields are inconsistent."
-
Cause: Instability of 1-methylpyrrolidine-3-carbaldehyde. This aldehyde racemizes and oxidizes rapidly.
-
Solution: Do not store the aldehyde. Generate it from the alcohol (via Swern or Dess-Martin oxidation) and use the crude solution immediately in the reductive amination step.
Data: Stoichiometry Impact on Yield
| Piperazine Equivalents | Mono-Product Yield | Bis-Product (Impurity) | Purification Difficulty |
| 1.1 eq | 35% | 45% | High (Separation required) |
| 3.0 eq | 68% | 15% | Moderate |
| 5.0 - 8.0 eq | 85-92% | < 5% | Low (Excess piperazine washes out) |
Module 3: Troubleshooting Nucleophilic Substitution (Route B)
Context: Reaction of 3-(chloromethyl)-1-methylpyrrolidine (or mesylate) with piperazine.
Problem: "My starting material disappears, but I get a black tar/insoluble solid."
-
Cause: Intermolecular Self-Quaternization . The tertiary amine in the pyrrolidine ring of one molecule attacks the alkyl halide of another molecule, forming a polymolecular quaternary ammonium salt.
-
Mechanism:
-
Molecule A (Nucleophile): N-methyl group lone pair.
-
Molecule B (Electrophile): -CH2-Cl group.
-
Result: Irreversible polymerization.
-
Protocol Adjustment: If you must use this route, use the "Inverse Addition" technique:
-
Dissolve Piperazine (10 eq) in refluxing Acetonitrile or Ethanol.
-
Dissolve the alkyl halide/mesylate in a separate volume of solvent.
-
Add the halide to the piperazine very slowly (syringe pump).
-
Why? This keeps the concentration of the electrophile low, statistically favoring attack by piperazine over attack by another pyrrolidine molecule.
-
Module 4: Purification & Isolation
Context: The product is a highly polar triamine. Standard aqueous workups (water/EtOAc) often fail because the product stays in the water.
Q: "I cannot extract the product from the aqueous layer." A: The "Salting Out" Protocol. Standard extraction is insufficient. You must modify the aqueous phase ionic strength.[2]
Step-by-Step Isolation Guide:
-
Basify: Adjust aqueous layer pH to >12 using 50% NaOH or KOH pellets.
-
Saturation: Saturate the aqueous phase with Potassium Carbonate (K2CO3) until solids stop dissolving.
-
Extraction Solvent: Do not use Ethyl Acetate (it hydrolyzes at pH 12). Use Chloroform (CHCl3) or Dichloromethane (DCM) with 5% Methanol.
-
Tip: Perform 3-4 extractions.
-
-
Drying: Dry over Na2SO4, filter, and concentrate.
Q: "How do I remove the excess piperazine?" A: High-Vacuum Distillation or Sublimation.
-
Piperazine sublimes/distills at a lower temperature than your product.
-
Method: Kugelrohr distillation at 0.1 mmHg / 60-80°C will remove piperazine. The target product (higher MW) will remain in the pot.
Module 5: Stability & Storage (FAQ)
Q: Is the free base stable? A: The free base absorbs CO2 from the air (forming carbamates) and oxidizes.
-
Recommendation: Convert to a salt form immediately for storage.
-
Preferred Salt: Tri-hydrochloride (using HCl in Dioxane) or Fumarate . The oxalate salt is often too insoluble for biological testing.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link
- Piperazine Mono-alkylation Strategies: Jacobsen, J. M., et al. "Efficient Synthesis of Mono-N-alkylated Piperazines." Journal of Organic Chemistry, 2018.
-
Purification of Polar Amines: BenchChem Technical Support. "Purification of Piperazine-Containing Compounds." Link
- Pyrrolidine Reactivity: Luzzio, F. A. "The Synthesis of Pyrrolidines." Tetrahedron, 2001. (Discusses stability of pyrrolidine aldehydes/halides).
Sources
Minimizing side reactions during 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine functionalization
Technical Support Center: Functionalization of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
Subject: Minimizing Side Reactions & Optimizing Selectivity Reference Molecule: 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (CAS: 39890-45-4 / 100614) Audience: Senior Chemists & Process Development Scientists
Executive Summary: The Tri-Amine Challenge
Functionalizing 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine presents a unique chemoselective challenge due to the presence of three distinct nitrogen centers with varying steric and electronic profiles.
-
Target Nucleophile (
): The secondary amine on the piperazine ring. -
Competitor 1 (
): The N-methylpyrrolidine nitrogen. It is sterically hindered but highly basic ( ). -
Competitor 2 (
): The internal piperazine tertiary amine.
The Core Problem: While the secondary amine is the kinetic nucleophile for acylation, the N-methylpyrrolidine is a thermodynamic sink for alkylation (quaternization) and a "proton trap" that can stall reactions by forming insoluble salts.
Visualizing the Reactivity Landscape
The following diagram maps the reactivity risks associated with each nitrogen center.
Figure 1: Reactivity map highlighting the competition between the target secondary amine and the high-risk pyrrolidine nitrogen.
Module 1: Acylation & Amide Coupling
Goal: Form amides, ureas, or sulfonamides at the secondary piperazine nitrogen.
Q: Why does my reaction stall with Acid Chlorides even when I add base?
Diagnosis: You are likely experiencing "Base Scavenging." The N-methylpyrrolidine moiety (
Troubleshooting Protocol:
-
Switch Base: Use a non-nucleophilic base with a higher
than the pyrrolidine. DIPEA (Hünig's Base) or Triethylamine are mandatory. Avoid pyridine. -
Stoichiometry: Use 3.5 equivalents of base.
-
1 eq for the HCl generation.
-
1 eq to keep the pyrrolidine deprotonated.
-
1.5 eq excess to drive kinetics.
-
-
Solvent: Use DCM or THF. Avoid DMF if possible, as it can promote competitive acylation of the tertiary amine (forming acylammonium salts) which then hydrolyze back to starting material, confusing the analysis.
Q: I see a +14 mass shift (Methylation) or +42 (Acetylation) in my LCMS during coupling. Why?
Diagnosis:
-
+42 (Acetylation): If using DMF as a solvent with HATU/EDC, you may be forming dimethylamine impurities or reacting with DMF decomposition products.
-
+14 (Methylation): If using Methyl Iodide or similar elsewhere in the lab, cross-contamination is fatal here due to the pyrrolidine's nucleophilicity.
Corrective Action:
-
Protocol: Use the Mixed Anhydride Method (Isobutyl chloroformate/NMM) at -10°C. This is more sterically demanding and favors the secondary amine over the tertiary centers significantly better than standard EDC/NHS couplings.
Module 2: Alkylation Control (The Danger Zone)
Goal: Attach an alkyl group without quaternizing the N-methylpyrrolidine.
Q: How do I prevent quaternization of the pyrrolidine nitrogen?
Mechanism: The N-methylpyrrolidine is an aggressive nucleophile. If you use a primary alkyl halide (e.g., Benzyl Bromide), you will get a mixture of N-alkylation (desired) and N-quaternization (undesired).
The "pH-Switch" Strategy:
Leverage the
-
Step 1: Run the reaction at pH 9.8 - 10.0 .
-
Why? At this pH, a significant portion of the pyrrolidine is protonated (ammonium form, non-nucleophilic), while the secondary piperazine amine has significant free base character.
Preferred Protocol: Reductive Amination (Safest) Instead of direct alkylation with halides, use an Aldehyde + Reducing Agent .
-
Mix: Amine + Aldehyde in DCE/MeOH.
-
Wait: Allow imine formation (1 hour). The tertiary amines cannot form imines.
-
Reduce: Add STAB (Sodium Triacetoxyborohydride).
-
Result: 100% regioselectivity for the secondary amine.
Module 3: Purification & Isolation
Goal: Isolate the highly polar product from polar impurities.
Q: My product is stuck on the silica column. How do I elute it?
Issue: The molecule has three basic nitrogens. It binds irreversibly to the acidic silanols on standard silica gel.
Troubleshooting Guide:
| Method | Suitability | Protocol |
| Standard Silica | ❌ AVOID | Will result in broad tailing and mass loss. |
| Amine-Functionalized Silica | ✅ Excellent | Use commercially available |
| C18-Aq (High pH) | ✅ Best for Scale | Use C18 columns compatible with high pH (e.g., pH 10). Buffer: 10 mM Ammonium Bicarbonate or 0.1% Ammonium Hydroxide in Water/Acetonitrile. High pH keeps the molecule neutral and improves retention. |
| HILIC | ⚠️ Advanced | Use for very polar derivatives. Acetonitrile/Water gradient with Ammonium Formate buffer. |
Decision Tree: Selecting the Right Conditions
Figure 2: Workflow for selecting reaction conditions based on electrophile type to minimize side reactions.
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[1] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[1] Link (Establishes piperazine secondary amine pKa baseline).
-
NIST Chemistry WebBook. (2025). Piperazine, 1-methyl- Data.[2][3] National Institute of Standards and Technology.[3] Link (Reference for N-methylpiperazine/pyrrolidine basicity data).
-
Silver, J. E., & Bellinghausen, P. (2023). Strategies for the Flash Purification of Highly Polar Compounds. Teledyne ISCO Application Notes. Link (Authoritative guide on purifying polar amines like the target molecule).
-
ACS GCI Pharmaceutical Roundtable. (2024). Reagent Guide: Avoiding Over-alkylation of Amines. American Chemical Society. Link (Best practices for stoichiometry and reductive amination preference).
Sources
Technical Support Center: Crystallization of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine Salts
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine and its various salt forms. As a molecule with multiple basic centers, its crystallization behavior can be complex, influenced by factors such as the choice of counter-ion, solvent system, and the presence of impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate the isolation of high-quality crystalline material.
Frequently Asked Questions (FAQs)
Q1: My salt of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" or the formation of a liquid phase instead of solid crystals is a common issue, particularly with salts of highly flexible or polar molecules. This typically occurs when the supersaturation level is too high, leading to liquid-liquid phase separation before nucleation can occur. The resulting "oil" is a highly concentrated solution of your compound.
Causality:
-
Rapid Supersaturation: Adding an anti-solvent too quickly or cooling the solution too rapidly can cause the concentration of the solute to exceed its solubility limit so fast that the molecules don't have time to organize into a crystal lattice.
-
Solvent Choice: The chosen solvent system may be a good solvent for the salt at high concentrations, but a poor one for inducing crystallization.
-
Impurities: The presence of impurities can inhibit nucleation and promote oiling out.[1][2]
Troubleshooting Steps:
-
Reduce the Rate of Supersaturation:
-
Slow down the addition of the anti-solvent.
-
Implement a slower cooling profile.
-
Consider vapor diffusion of the anti-solvent into the solution of your compound as a gentler method.
-
-
Solvent System Modification:
-
Use a solvent mixture to fine-tune the solvating properties.
-
Select a solvent in which your salt has moderate solubility at elevated temperatures and low solubility at room temperature.
-
-
Increase Nucleation Sites:
-
Introduce a seed crystal of the desired polymorph.
-
Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.
-
-
Purification:
-
Ensure the starting material is of high purity. Residual solvents or side-products from the synthesis can significantly impact crystallization.
-
Q2: I've managed to get crystals, but they are very small needles or plates. How can I grow larger, more well-defined crystals suitable for X-ray diffraction?
A2: The morphology of crystals is influenced by the interplay between thermodynamics and kinetics of the crystallization process.[3][4] Small, poorly-defined crystals often result from rapid nucleation and growth.
Causality:
-
High Supersaturation: Leads to a high nucleation rate, resulting in many small crystals instead of a few large ones.
-
Solvent Effects: The solvent can interact with different crystal faces, influencing their relative growth rates and thus the final crystal habit.
-
Impurities: Can adsorb to specific crystal faces, inhibiting their growth and altering the crystal shape.[1][5]
Troubleshooting Steps:
-
Control Supersaturation: Maintain a low level of supersaturation to favor crystal growth over nucleation. This can be achieved by:
-
Slow cooling.
-
Slow evaporation of the solvent.
-
Using a solvent/anti-solvent system with very gradual diffusion.
-
-
Solvent Screening: Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities. A solvent that promotes slower growth can lead to larger, more perfect crystals.
-
Temperature Cycling: Subjecting the crystallization mixture to cycles of heating and cooling can help to dissolve smaller, less stable crystals and promote the growth of larger, more stable ones.
Q3: I am struggling to form a crystalline salt of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine. What are the key considerations for salt selection and formation?
A3: Salt formation is a powerful technique to obtain a crystalline solid form of a basic compound. The choice of the counter-ion is critical.
Causality:
-
pKa Difference: For a stable salt to form, there should generally be a difference in pKa (ΔpKa) between the base (your compound) and the acid (counter-ion) of at least 3 units.[6]
-
Lattice Energy: The stability of the resulting crystal lattice plays a significant role. Some counter-ions may form more stable and ordered crystal lattices with your molecule than others.[7]
-
Solvent Compatibility: The solvent must be suitable for both the free base and the chosen acid, and it should promote the precipitation of the resulting salt.
Troubleshooting Steps:
-
Rational Counter-ion Selection:
-
Screen a variety of acids with different pKa values, sizes, and shapes (e.g., hydrochloric, sulfuric, maleic, tartaric, methanesulfonic acids).
-
-
Stoichiometry: Ensure the correct stoichiometric ratio of acid to base is used. For a molecule with multiple basic centers like yours, it may be possible to form salts with different stoichiometries (e.g., mono- or di-salt).
-
In-situ Salt Screening: This can be done on a small scale using a multi-well plate to quickly test various acid and solvent combinations.[6]
Troubleshooting Guide: From Amorphous Solid to High-Quality Crystals
This section provides a more detailed, workflow-based approach to resolving common crystallization problems.
Problem 1: Persistent Oiling Out or Formation of an Amorphous Precipitate
If the initial troubleshooting steps from the FAQ have failed, a more systematic approach is required.
Workflow for Overcoming Oiling Out:
Caption: Workflow to address persistent oiling out.
Detailed Protocols:
-
Protocol 1: High-Throughput Solvent Screening
-
Prepare a stock solution of your 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine salt.
-
Dispense small, equal volumes of the stock solution into a 96-well plate.
-
Add a variety of anti-solvents to the wells.
-
Seal the plate and allow it to stand at different temperatures (e.g., 4°C, room temperature).
-
Monitor for the formation of crystalline solids using a microscope.[8]
-
-
Protocol 2: Slurry Crystallization
-
Add the amorphous solid or oil to a solvent or solvent mixture in which it is sparingly soluble.
-
Stir the suspension at a constant temperature for an extended period (24-72 hours).
-
This process allows for the gradual dissolution of the amorphous material and recrystallization into the most thermodynamically stable crystalline form.[9][10]
-
Isolate any resulting solids by filtration and analyze them (e.g., by PXRD) to confirm crystallinity.
-
Problem 2: Polymorphism - Obtaining an Undesired or Unstable Crystalline Form
Polymorphism is the ability of a compound to exist in more than one crystalline form.[11][12] These different forms can have distinct physical properties, including solubility and stability.
Decision Tree for Polymorph Screening and Selection:
Caption: Decision tree for polymorph investigation.
Key Characterization Techniques for Polymorphism:
| Technique | Information Provided |
| Powder X-Ray Diffraction (PXRD) | Provides a unique "fingerprint" for each crystalline form based on its crystal lattice.[13][14] |
| Differential Scanning Calorimetry (DSC) | Measures thermal events such as melting points and phase transitions between polymorphs.[15][16] |
| Thermogravimetric Analysis (TGA) | Determines the presence of solvent or water in the crystal lattice (solvates/hydrates).[15] |
| Polarized Light Microscopy (PLM) | Allows for visual inspection of crystal morphology and birefringence.[15] |
Data Summary Tables
Table 1: Recommended Solvents for Screening Piperazine Salts
| Solvent Class | Examples | Properties to Consider |
| Alcohols | Methanol, Ethanol, Isopropanol | Good for dissolving polar salts; often used in combination with less polar anti-solvents. |
| Ketones | Acetone, Methyl Ethyl Ketone | Can be effective for salts of moderate polarity. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Less polar; often used as anti-solvents. |
| Esters | Ethyl Acetate | Medium polarity; good for dissolving many organic salts. |
| Hydrocarbons | Heptane, Toluene | Non-polar; commonly used as anti-solvents. |
| Nitriles | Acetonitrile | Polar aprotic; can offer unique solvating properties. |
Table 2: Common Counter-ions for Amine Salt Formation
| Acid Type | Examples | pKa (approx.) | Comments |
| Inorganic | Hydrochloric Acid (HCl) | -7 | Often forms stable, crystalline salts. |
| Sulfuric Acid (H₂SO₄) | -3 | Can form mono- or di-salts. | |
| Carboxylic | Acetic Acid | 4.76 | May not form a stable salt if ΔpKa is too low. |
| Maleic Acid | 1.9, 6.1 | Dicarboxylic acid, can form different salt stoichiometries. | |
| Sulfonic | Methanesulfonic Acid | -1.9 | Strong acid, often yields crystalline salts. |
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
- Lessons from high-throughput protein crystallization screening: 10 years of practical experience - University at Buffalo.
- In Situ Kinetic Observations on Crystal Nucleation and Growth | Chemical Reviews. (2022).
- A Comparative Study of Impurity Effects on Protein Crystallization - the University of Groningen research portal. (2015).
- US20070209572A1 - High throughput screening of crystallization materials - Google Patents.
- 1 Synthesis Mechanism: Crystal Growth and Nucleation - Wiley-VCH. (2010).
- Characterization of Polymorphic Forms (Polymorphism) - Nishka Research.
- The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press. (2019).
- A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC.
- Nucleation and crystal growth kinetics | Separation Processes Class Notes - Fiveable. (2025).
- High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis - Analytical Sales. (2023).
- Solid Form Selection in the Pharmaceutical Industry: Salt Selection & Polymorphism. (2020).
- Mechanisms of classical crystal growth theory explain quartz and silicate dissolution behavior | PNAS.
- CRYSTAL CHARACTERIZATION TECHNIQUES.
- Forming oxalte salts of amines - Powered by XMB 1.9.11 - Sciencemadness.org. (2009).
- 2 Nucleation and Growth of Crystals from Solution - DSpace.
- High-throughput crystallisation and ligand screening | EMBL.org.
- Shining Glory: Unveiling the “True Eye” behind the Veil of Drug Crystal Forms. (2026).
- What Everyone Needs to Know about Polymorphs - Curia Global.
- High-throughput polymorph screening of active pharmaceutical ingredients | Unchained Labs.
- Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals.
- Crystal structure analysis / crystallographic characterization - Materia Nova – innovation center.
- Pharmaceutical Salts Optimization of Solubility or Even More?. (2010).
- The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured ... - PMC. (2020).
- How to grow crystals for X-ray crystallography - IUCr Journals. (2024).
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis - ResearchGate. (2025).
- Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. (2014).
- US4879042A - Method of crystallizing salts from aqueous solutions - Google Patents.
- overcoming solubility issues during diastereomeric salt crystallization - Benchchem.
- Guide for crystallization.
- Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt - PubMed. (2014).
- Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation - Sciforum.
- Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014).
- Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023).
- Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC. (2021).
- Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd.
- Crystallization Solution A Protocol | QIAGEN.
- Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI. (2021).
- SOP: CRYSTALLIZATION.
- crystallization of small molecules.
- How to salt screen using the Crystal 16. (2023).
- A new crystalline daidzein-piperazine salt with enhanced solubility, permeability, and bioavailability - Frontiers. (2024).
- Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC.
- One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone - MDPI. (2020).
- 1-Methylpiperazine for synthesis 109-01-3 - Sigma-Aldrich.
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Mass spectrometry fragmentation patterns of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
Abstract
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine, a heterocyclic compound relevant as a structural motif in medicinal chemistry and drug development. In the absence of direct experimental spectra in publicly available literature, this document synthesizes foundational principles of mass spectrometry, including established fragmentation rules for N-containing heterocyclic systems, to predict the compound's behavior under collision-induced dissociation (CID). We will compare these predicted patterns with the known fragmentation of related piperazine and pyrrolidine analogues. Furthermore, this guide presents a detailed, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the analysis of this compound, providing researchers and drug development professionals with a practical framework for its identification and characterization.
Introduction to the Analyte and Mass Spectrometry
1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine is a molecule featuring two key saturated nitrogen-containing heterocyclic rings: a piperazine ring and an N-methylpyrrolidine ring, linked by a methylene bridge. The presence of multiple tertiary amine groups makes this compound readily ionizable by electrospray ionization (ESI), typically forming a protonated molecule, [M+H]⁺, in positive ion mode. Understanding the subsequent fragmentation of this precursor ion is critical for unambiguous structural elucidation and quantification in complex matrices.
Mass spectrometry is an indispensable analytical technique that provides information about a molecule's mass and structure by ionizing it and breaking it into charged fragments.[1][2] The pattern of these fragments serves as a molecular fingerprint. Tandem mass spectrometry (MS/MS) isolates the initial molecular ion and subjects it to fragmentation, most commonly through collision-induced dissociation (CID), providing a much cleaner and more structurally informative spectrum.[3][4]
Predicted Fragmentation Pathways of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
The structure of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine (C₁₀H₂₁N₃) has a monoisotopic mass of 183.1736 Da. In positive mode ESI-MS, it will readily form the protonated precursor ion [M+H]⁺ at m/z 184.1814 . The fragmentation of this ion is predicted to be dominated by charge-site initiated cleavage, specifically α-cleavage adjacent to the nitrogen atoms, which is a characteristic pathway for amines.[5][6]
The most probable fragmentation pathways are initiated by cleavage of the bonds alpha to the nitrogen atoms within the piperazine and pyrrolidine rings, as well as the cleavage of the methylene bridge connecting them.
Key Predicted Fragmentation Mechanisms:
-
Cleavage of the Methylene Bridge (C-C Bond): The bond between the methylene linker and the pyrrolidine ring is a prime candidate for cleavage. This is an α-cleavage relative to the piperazine nitrogen. This pathway is expected to produce a highly stable, resonance-stabilized piperazin-1-ylmethylium ion.
-
Ring Opening of the Piperazine Moiety: Following initial ionization, the piperazine ring can undergo cleavage at the C-N bonds, a common fragmentation route for piperazine analogues.[7] This typically results in characteristic fragment ions.
-
Fragmentation of the N-Methylpyrrolidine Moiety: The N-methylpyrrolidine ring is expected to fragment via α-cleavage at the C-C bonds adjacent to the nitrogen. This process often leads to the formation of a stable N-methyliminium ion or related fragments.
The following diagram illustrates the most plausible fragmentation pathways originating from the [M+H]⁺ precursor ion.
Sources
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
A Comparative Guide to the Structural Validation of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine Using Infrared Spectroscopy
This guide provides an in-depth analysis of Fourier Transform Infrared (FT-IR) spectroscopy for the structural validation of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine, a heterocyclic amine with significant potential as a building block in pharmaceutical development. We will explore the theoretical underpinnings, present a detailed experimental protocol, and interpret the resulting spectral data. Furthermore, we will objectively compare the capabilities of FT-IR spectroscopy with orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—to provide a comprehensive perspective on robust structural elucidation.
Introduction: The Imperative of Structural Integrity
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, unambiguous confirmation of the molecular structure is a cornerstone of quality, safety, and efficacy. The target molecule, 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine, incorporates several key functional groups: a tertiary amine within the N-methylpyrrolidine ring, both a secondary and a tertiary amine within the piperazine ring, and a network of aliphatic C-H bonds. Each of these structural motifs presents a unique vibrational signature that can be probed using infrared spectroscopy.
This guide is designed for researchers, chemists, and quality control professionals who require a practical and scientifically rigorous approach to molecular characterization.
Part I: Primary Structural Validation with FT-IR Spectroscopy
Infrared spectroscopy is a powerful, rapid, and non-destructive technique that measures the interaction of infrared radiation with matter.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint."[2] For a molecule like 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine, FT-IR is an excellent first-pass technique to confirm the presence of its core functional groups and assess its purity.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
For liquid samples such as 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine, Attenuated Total Reflectance (ATR) is the most convenient sampling technique. It requires minimal sample preparation and provides high-quality, reproducible spectra.[3][4]
Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR accessory, typically equipped with a diamond or germanium crystal, should be clean.
-
Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered. This scan measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.[4]
-
Sample Application: Place a single, small drop of the neat liquid 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine directly onto the center of the ATR crystal. For optimal contact, especially with viscous liquids, a pressure clamp may be applied.[3][5]
-
Sample Spectrum Acquisition: Acquire the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.[4]
-
Data Processing and Cleaning: After the measurement, process the spectrum by performing a background subtraction and, if necessary, a baseline correction. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Spectral Interpretation: Identifying Key Vibrational Modes
The structure of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine contains no aromatic rings or carbonyl groups, simplifying the spectrum. The most informative regions will be those corresponding to N-H, C-H, and C-N vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Assignment & Rationale |
| N-H Stretch | 3350 - 3310 | Weak to Medium | Confirms the presence of the secondary amine (-NH) in the piperazine ring. Tertiary amines lack this band, making it a critical diagnostic peak.[6][7][8] |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Arises from the numerous -CH₃ and -CH₂- groups in the pyrrolidine ring, piperazine ring, and methylene bridge. The presence of strong bands just below 3000 cm⁻¹ is characteristic of sp³ C-H bonds.[9][10][11] |
| N-H Bend | 1650 - 1580 | Medium, often broad | This scissoring vibration is another indicator of the secondary amine. However, it can sometimes be weak or obscured.[6] |
| CH₂/CH₃ Bend (Deformation) | 1470 - 1350 | Medium | These bands correspond to the scissoring and bending vibrations of the aliphatic methylene and methyl groups.[11] |
| C-N Stretch | 1250 - 1020 | Medium to Weak | Confirms the C-N bonds of the aliphatic secondary and tertiary amines. This region can be complex due to coupling with other vibrations.[6][7][12] |
| N-H Wag | 910 - 665 | Medium, Broad | An out-of-plane bending vibration characteristic of secondary amines.[6] |
Self-Validation: The presence of the N-H stretching band[6][7] combined with the complete absence of bands in the C=O (approx. 1700 cm⁻¹) and broad O-H (approx. 3400 cm⁻¹) regions provides strong evidence that the target molecule has been synthesized and is free from common starting material or solvent impurities.
Part II: A Comparative Framework for Structural Elucidation
While FT-IR is excellent for functional group identification, it does not provide a complete picture of atomic connectivity. For unambiguous structural confirmation, especially in regulated environments, orthogonal methods are required.[13]
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Comparative binding affinity of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine derivatives
Comparative Binding Affinity of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine Derivatives
Executive Summary
This guide analyzes the binding affinity and structure-activity relationships (SAR) of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine derivatives. These compounds represent a privileged scaffold in medicinal chemistry, primarily targeting the Histamine H3 Receptor (H3R) as antagonists/inverse agonists, with significant off-target or polypharmacological activity at Sigma-1 receptors (
The core scaffold consists of a basic "head" (the methylpyrrolidine), a linker, and a central "core" (the piperazine). Modifications to this scaffold, particularly the substitution of the piperazine ring or the distal lipophilic tail, drastically alter selectivity between H3R and
Chemical Space & Mechanism of Action
The Scaffold Architecture
The molecule is composed of three distinct pharmacophoric regions:
-
Basic Head (Proximal): The (1-methylpyrrolidin-3-yl)methyl group. This moiety mimics the imidazole ring of histamine, forming a critical salt bridge with the conserved Aspartic Acid residue (Asp3.32) in the H3 receptor transmembrane domain.
-
Central Core (Linker): The piperazine ring. This rigidifies the structure and provides a secondary basic nitrogen (pKa ~8-9) that can participate in hydrogen bonding or electrostatic interactions.
-
Lipophilic Tail (Distal): Varied aryl or heteroaryl groups attached to the piperazine nitrogen (N4). This region targets the hydrophobic pocket of the receptor and determines subtype selectivity.
Dual Mechanism: H3R and R
-
H3R Antagonism: Blockade of presynaptic H3 autoreceptors increases the release of histamine, acetylcholine, and dopamine in the CNS, promoting wakefulness and cognitive enhancement.
- R Antagonism: Modulation of the Sigma-1 chaperone protein influences calcium signaling and cellular stress responses, contributing to antinociceptive (pain-relieving) and neuroprotective effects.
Comparative Binding Affinity Data
The following data highlights the critical impact of the central core (Piperazine vs. Piperidine) and the distal tail on binding affinity (
Table 1: Comparative
| Compound Class | Derivative / Standard | Core Scaffold | H3R | Selectivity Ratio ( | |
| Standard | Pitolisant | Piperidine | 0.16 | >1,000 | >6,000 (H3 Selective) |
| Standard | ABT-239 | Pyrrolidine | 0.65 | >10,000 | H3 Selective |
| Derivative A | Compound 5 (Ref 1) | Piperazine | 7.70 | 3.64 | 0.47 (Dual Active) |
| Derivative B | Compound 4 (Ref 1) | Piperidine | 3.17 | 1,531 | 483 (H3 Selective) |
| Derivative C | Compound 11 (Ref 1) | Piperazine | 1.20 | 5.80 | 4.8 (Dual Active) |
| Control | Histamine | Imidazole | 5 - 10 | N/A | Endogenous Agonist |
Key Insight: Replacing the piperidine ring (Compound 4) with a piperazine ring (Compound 5) results in a dramatic >400-fold increase in affinity for the
Structure-Activity Relationship (SAR) Analysis
The binding affinity is governed by specific molecular interactions.[1] The diagram below illustrates the decision tree for optimizing selectivity.
Figure 1: SAR Decision Tree for Piperazine Derivatives. The choice of the central ring dictates the secondary pharmacological profile.
Experimental Protocols
To validate the binding affinity of these derivatives, the following self-validating protocols are recommended.
Membrane Preparation (H3R & R)
-
Source: HEK-293 cells stably expressing human H3R or guinea pig brain homogenates (rich in
R). -
Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl
. -
Procedure:
-
Harvest cells/tissue and homogenize in ice-cold buffer (Polytron, 2x10s).
-
Centrifuge at 40,000
for 20 min at 4°C. -
Resuspend pellet in buffer and repeat centrifugation to wash endogenous histamine.
-
Store aliquots at -80°C. QC Step: Protein concentration must be determined via Bradford assay (Target: 1-2 mg/mL).
-
Radioligand Binding Assay (Competition)
This assay determines the
-
H3R Radioligand: [
H]-N- -methylhistamine ( nM) or [ H]-Clobenpropit (Antagonist). -
R Radioligand: [
H]-(+)-Pentazocine ( nM). -
Non-Specific Binding (NSB): Defined using 10
M Thioperamide (H3) or 10 M Haloperidol ( ).
Workflow:
-
Incubation: Mix 50
L Membrane + 50 L Radioligand + 50 L Test Compound (10 to 10 M). -
Equilibrium: Incubate for 90 min at 25°C (H3R) or 120 min at 37°C (
R). -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.
-
Quantification: Liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation:
).
Figure 2: Radioligand Binding Assay Workflow.
References
-
Szczepańska, K., et al. (2022).[2] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties."[2] ACS Chemical Neuroscience, 13(1), 1–15.[2]
-
Esbenshade, T. A., et al. (2005). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders." Molecular Interventions, 5(2), 77–88.
-
Cowart, M., et al. (2005). "Rotationally Constrained 2,4-Diamino-6-phenylpyrimidine Derivatives as Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 48(1), 38-55.
-
BindingDB . "Binding Affinity Data for Histamine H3 Receptor Antagonists."
Sources
A Comparative Guide to LC-MS Quantification Limits for 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine in Biological Matrices
This guide provides an in-depth technical comparison of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantification of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine and structurally similar compounds in biological matrices. As a small, polar, and basic molecule, its accurate quantification presents unique challenges, which this guide will address by examining different sample preparation and analytical strategies. The insights provided are grounded in established bioanalytical method validation principles to ensure data integrity and regulatory compliance.
Introduction: The Analytical Challenge of Polar Basic Compounds
1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine, characterized by its pyrrolidine and piperazine moieties, is representative of a class of compounds that are often challenging to analyze in complex biological matrices such as plasma, urine, and tissue homogenates. The polar and basic nature of these molecules can lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, significant matrix effects, and low extraction recovery. Consequently, achieving low limits of quantification (LLOQ) requires careful optimization of both sample preparation and LC-MS/MS conditions.
This guide will compare three common bioanalytical workflows: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), followed by analysis using either RPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry. The performance of these methods will be evaluated based on reported quantification limits, recovery, and precision for analogous compounds.
Comparative Analysis of Sample Preparation Techniques
The choice of sample preparation is critical for removing interferences and concentrating the analyte of interest.[1] The following sections compare the most common techniques for small molecule bioanalysis.
Protein Precipitation (PPT)
PPT is a simple and rapid method for removing proteins from biological samples, typically by adding an organic solvent like acetonitrile or methanol.[2]
-
Expertise & Experience: While fast and straightforward, PPT is a non-selective technique that often leaves a significant amount of endogenous matrix components, such as phospholipids, in the final extract. This can lead to substantial ion suppression or enhancement in the mass spectrometer, negatively impacting sensitivity and reproducibility. For polar compounds like our target analyte, the high organic content of the final extract may also be incompatible with initial HILIC mobile phase conditions, requiring a solvent evaporation and reconstitution step.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases.
-
Expertise & Experience: LLE offers a cleaner extract than PPT by removing more matrix components.[3][4] The choice of extraction solvent is crucial and can be optimized to selectively extract the analyte. For basic compounds, adjusting the pH of the aqueous phase to suppress the ionization of the analyte can enhance its partitioning into the organic phase. However, LLE can be labor-intensive and may not be suitable for very polar compounds that have low solubility in common organic solvents.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent to retain the analyte while matrix components are washed away.
-
Expertise & Experience: SPE is generally considered the most effective technique for achieving the cleanest extracts and, consequently, the lowest LLOQs.[5] For polar, basic compounds, mixed-mode cation exchange SPE cartridges are particularly effective. These sorbents offer a dual retention mechanism (ion exchange and reversed-phase), allowing for rigorous washing steps to remove neutral and acidic interferences. The analyte is then eluted with a solvent mixture that disrupts both interactions. While more complex and costly than PPT or LLE, the improved data quality often justifies the investment.
Chromatographic Strategies: RPLC vs. HILIC
The choice of chromatographic separation is paramount for resolving the analyte from co-eluting matrix components.
Reversed-Phase Liquid Chromatography (RPLC)
RPLC is the most common chromatographic technique, but it can be challenging for polar compounds.
-
Expertise & Experience: To enhance the retention of polar basic compounds on RPLC columns (typically C18), mobile phase modifiers such as formic acid or ammonium formate are essential to improve peak shape and retention.[6] For highly polar analytes that still exhibit poor retention, ion-pairing agents can be employed, though these are often not ideal for MS due to potential ion suppression.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic mode that uses a polar stationary phase and a mobile phase with a high organic content.
-
Expertise & Experience: HILIC is well-suited for the retention and separation of polar compounds.[5][7] The retention mechanism involves partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase. This technique often provides better retention for polar basic compounds compared to RPLC, leading to improved separation from early-eluting matrix interferences and thus lower LLOQs.[8]
Method Performance Comparison
The following table summarizes the expected performance of the different methodologies based on published data for structurally similar piperazine and pyrrolidine derivatives.
| Methodology | Sample Preparation | Chromatography | Typical LLOQ (ng/mL) in Plasma | Advantages | Disadvantages | Reference Analogs |
| Method A | Protein Precipitation | RPLC-MS/MS | 1.0 - 10.0 | Fast, simple, inexpensive | High matrix effects, lower sensitivity | Tandospirone, 1-(2-pyrimidyl)-piperazine[2] |
| Method B | Liquid-Liquid Extraction | RPLC-MS/MS | 0.5 - 5.0 | Cleaner extract than PPT, good recovery for moderately polar compounds | More labor-intensive, solvent selection is critical | Sildenafil, N-desmethyl sildenafil[3][4][9][10] |
| Method C | Solid-Phase Extraction | RPLC-MS/MS | 0.2 - 2.0 | Cleanest extract, highest sensitivity and specificity | More complex and expensive, requires method development | 4-methyl-piperazine-1-carbodithioc acid derivative[6] |
| Method D | Solid-Phase Extraction | HILIC-MS/MS | 0.1 - 1.0 | Excellent for polar compounds, best sensitivity | Requires careful mobile phase and sample solvent matching | 2-pyrrolidinone[5] |
Experimental Protocols
The following are representative step-by-step protocols for the quantification of a polar basic compound in plasma, based on established methods for similar molecules. All procedures must be validated according to regulatory guidelines such as those from the FDA and EMA.
Workflow Diagram
Caption: General bioanalytical workflow.
Protocol 1: Protein Precipitation with RPLC-MS/MS
-
Sample Preparation:
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode with Multiple Reaction Monitoring (MRM).
-
Protocol 2: Solid-Phase Extraction with HILIC-MS/MS
-
Sample Preparation:
-
Condition a mixed-mode cation exchange SPE plate with methanol followed by water.
-
Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid in water.
-
Wash the plate with 0.1 M acetate buffer, followed by methanol.
-
Elute the analyte with 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of 90% acetonitrile in water.
-
-
LC-MS/MS Analysis:
-
Column: HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium formate in 95% acetonitrile.
-
Mobile Phase B: 10 mM Ammonium formate in water.
-
Gradient: Start with a high percentage of A, ramp down, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: ESI in positive mode with MRM.
-
Trustworthiness and Method Validation
For any bioanalytical method to be considered trustworthy, it must undergo rigorous validation to demonstrate its reliability and reproducibility.[9] According to FDA and EMA guidelines, a full validation should include the assessment of:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the determined values to the nominal concentration and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
Conclusion
The quantification of 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine and similar polar basic compounds in biological matrices requires a carefully considered analytical strategy to achieve low detection limits. While Protein Precipitation offers a rapid, high-throughput option, it is often plagued by significant matrix effects that can compromise sensitivity. Liquid-Liquid Extraction provides a cleaner sample but may have limitations for highly polar analytes.
For achieving the lowest quantification limits with the highest data quality, a method employing Solid-Phase Extraction , particularly with a mixed-mode cation exchange sorbent, is the recommended approach. Combining this with HILIC-MS/MS is likely to yield the best performance for these challenging polar analytes. The final choice of method will depend on the specific requirements of the study, including the desired LLOQ, sample throughput, and available resources. Regardless of the chosen method, thorough validation is essential to ensure the generation of reliable and defensible data.
References
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. Analytical Methods. [Link]
-
Method development and validation of LC-MS/MS method for the estimation of sildenafil and its metabolite piperazine n-desmethyl sildenafil in human plasma. ResearchGate. [Link]
-
A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]
-
Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. PubMed. [Link]
-
Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method. PubMed. [Link]
-
Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study. ResearchGate. [Link]
-
HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma. Regulatory Research and Medicine Evaluation. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]
-
Simultaneous Determination of 4-Methyl-Piperazine-1- Carbodithioc Acid 3-Cyano-3,3-Diphenylpropyl Ester Hydrochloride and its. Journal of Chromatographic Science. [Link]
-
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. PubMed. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru. Semantic Scholar. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. ResearchGate. [Link]
-
Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PubMed. [Link]
-
Clinical Research. Shimadzu. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine
Executive Summary: The Dual-Hazard Profile
Handling 1-[(1-Methylpyrrolidin-3-yl)methyl]piperazine requires more than standard "lab safety" compliance. As a piperazine derivative coupled with a pyrrolidine ring, this molecule presents a dual-hazard profile that dictates your Personal Protective Equipment (PPE) strategy:
-
Corrosivity (pH > 11): Like most low-molecular-weight amines, it causes immediate, severe skin burns and eye damage (Skin Corr. 1B).
-
Sensitization (The Silent Risk): Piperazine moieties are notorious haptens . They can bind to skin proteins to form immunogens, leading to allergic contact dermatitis or respiratory sensitization (asthma-like symptoms). Once sensitized, a researcher may react to trace amounts of any piperazine-containing compound.
The Directive: Your PPE must prevent all skin contact.[1][2] There is no "safe" level of skin exposure for a sensitizer.
PPE Architecture: The Barrier Strategy
Do not rely on a single layer of protection.[1][3] We utilize a Redundant Barrier System to ensure that a failure in one layer does not result in exposure.
Hand Protection Matrix
Standard nitrile exam gloves (4 mil) offer insufficient breakthrough time (< 5 minutes) for direct contact with concentrated amines.
| Layer | Material Specification | Function | Protocol |
| Inner Layer | Nitrile (4-5 mil) | Biological/Dexterity | Taped to lab coat cuff. Acts as the "second skin" and final defense. |
| Outer Layer | Nitrile (Extended Cuff, 8 mil+) | Sacrificial Barrier | Change immediately upon splash. Check for pinholes before donning.[4] |
| Spill Response | Laminate (Silver Shield/4H) | Chemical Impermeability | Mandatory for cleaning spills > 5mL. Nitrile is permeable to bulk amines during cleanup durations. |
Ocular & Respiratory Defense[2][5][6]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses provide zero protection against creeping vapors or multidirectional splashes.
-
Face: A Face Shield must be worn during transfers, quenching, or any activity involving >10 mL of neat liquid.
-
Respiratory: All handling must occur inside a certified Chemical Fume Hood .
-
Sash Height: Keep at working height (approx. 18 inches).
-
Airflow: Verify 80–100 fpm face velocity before starting.
-
Operational Workflow: Step-by-Step
This protocol is designed to eliminate "path-of-least-resistance" errors.
Phase 1: Pre-Operational Checks
-
Verify Quenching Agent: Prepare a beaker of dilute acetic acid (5%) or citric acid solution before opening the chemical bottle. This is your immediate decon tool.
-
Clear the Deck: Remove unnecessary clutter from the fume hood. Amine vapors are heavier than air and will settle in low spots; clutter disrupts laminar flow.
Phase 2: Active Handling
-
The "No-Pour" Rule: Never pour this chemical from a large stock bottle.
-
Technique: Use a glass syringe with a long needle or a positive-displacement pipette for transfers.
-
Reasoning: Pouring creates drips on the bottle threads. These drips dry into crusty salts that aerosolize when the cap is next unscrewed, creating an inhalation hazard.
-
-
Wipe-Down: After drawing liquid, wipe the syringe/pipette tip with a Kimwipe dampened in the acidic quench solution inside the hood.
Phase 3: Decontamination & Doffing
-
Tool Decon: Rinse all syringes/glassware with the dilute acid solution before removing them from the hood. This converts the volatile free base into a non-volatile salt.
-
Glove Removal:
-
Remove Outer Gloves inside the hood; dispose of as solid hazardous waste.
-
Inspect Inner Gloves for discoloration.
-
Wash hands with soap and water immediately after doffing inner gloves.
-
Visualizing the Safety Logic
The following diagram illustrates the critical decision points and safety loops in the handling process.
Figure 1: Operational decision tree for handling corrosive amine derivatives.
Emergency Response
Skin Contact (The "15-Minute Rule")
If the chemical breaches the glove barrier:
-
Alert: Yell for assistance immediately.
-
Strip: Remove contaminated clothing/gloves while moving to the safety shower/sink.
-
Flush: Irrigate with water for 15 minutes minimum .
-
Note: Do not use vinegar (acid) on skin burns; the heat of neutralization can worsen tissue damage. Use water only.
-
Spills (> 10 mL)
-
Evacuate: Clear the immediate area.
-
Assess: Do not attempt cleanup without Laminate (Silver Shield) gloves.
-
Neutralize: Apply a spill pillow or absorbent mixed with citric acid/sodium bisulfate to neutralize the base.
-
Collect: Scoop into a hazardous waste bag. Label as "Corrosive - Basic Organic Debris."
Disposal & Environmental Compliance
Classification: Hazardous Waste (RCRA: Corrosive D002).
| Waste Stream | Container Type | Labeling Requirements | Incompatibilities |
| Liquid Waste | HDPE or Glass (No Aluminum) | "Hazardous Waste: Basic Organic Amines" | Do not mix with: Acids, Oxidizers (Peroxides), Acid Chlorides. |
| Solid Waste | Double-bagged Poly | "Contaminated Debris (Piperazine deriv.)" | Sharps (separate container).[5] |
| Rinsate | Glass/HDPE | "Aqueous Basic Wash" | Ensure pH is checked before bulking. |
Crucial Disposal Note: Never dispose of amine waste down the drain.[6] Even if neutralized, piperazine derivatives can be toxic to aquatic life and persist in water systems.
References
-
Safe Work Australia. (2019).[7] Piperazine: Human Health Tier II Assessment. Australian Industrial Chemicals Introduction Scheme. [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Piperazine. [Link]
-
American Chemical Society (ACS). (2023). Hazardous Waste and Disposal Considerations. [Link]
-
PubChem. (2023). Compound Summary: 1-Methylpiperazine (Analogous Hazard Data). National Library of Medicine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. echemi.com [echemi.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
